1-bromo-4-(trichloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCSUJRSCZRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569713 | |
| Record name | 1-Bromo-4-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17760-03-1 | |
| Record name | 1-Bromo-4-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-bromo-4-(trichloromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. The document details the two-step synthesis starting from toluene, including experimental protocols, quantitative data, and a visual representation of the chemical transformations.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from toluene. The first step involves the electrophilic aromatic substitution of toluene to introduce a bromine atom at the para position, yielding p-bromotoluene. The second step is a free-radical halogenation of the methyl group of p-bromotoluene to form the desired trichloromethyl group.
Caption: Synthesis pathway of this compound from toluene.
Step 1: Synthesis of p-Bromotoluene
The initial step involves the bromination of toluene. As the methyl group is an ortho-, para-directing activator, this reaction yields a mixture of o-bromotoluene and p-bromotoluene. The para isomer is the desired product and can be separated from the ortho isomer by crystallization.
Experimental Protocol: Bromination of Toluene
This protocol is adapted from established literature procedures for the bromination of toluene.
Materials:
-
Toluene
-
Bromine
-
Iron filings (or anhydrous Ferric Bromide)
-
Dichloromethane (or other suitable solvent)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with toluene and a catalytic amount of iron filings.
-
The flask is cooled in an ice bath.
-
Bromine, dissolved in a suitable solvent like dichloromethane, is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the red color of bromine disappears.
-
The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to remove any unreacted bromine.
-
The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield a mixture of o- and p-bromotoluene.
Purification: Isolation of p-Bromotoluene
The separation of the p-isomer from the o-isomer is achieved by fractional crystallization.
Procedure:
-
The crude mixture of bromotoluenes is cooled to a temperature where the p-isomer crystallizes while the o-isomer remains in the mother liquor.[1]
-
The crystals of p-bromotoluene are collected by filtration.
-
For higher purity, the collected crystals can be subjected to fractional melting.[1] The crystals are partially melted, and the resulting higher purity solid p-bromotoluene is separated from the second mother liquor which is enriched in the o-isomer.[1]
Quantitative Data for p-Bromotoluene Synthesis
| Parameter | Value | Reference |
| Starting Material | Toluene | |
| Reagents | Bromine, Iron catalyst | |
| Typical Yield | 60-80% (of p-isomer after purification) | [1] |
| Purity | >98% after purification | [1] |
| Boiling Point | 184-185 °C | [2] |
| Melting Point | 25-26 °C | [3] |
Spectroscopic Data for p-Bromotoluene
| Spectroscopy | Key Peaks/Signals | Reference |
| ¹H NMR | Signals in the aromatic region and a singlet for the methyl protons. | [4] |
| IR | Characteristic peaks for aromatic C-H and C-Br stretching. | [5] |
| Mass Spec | Molecular ion peak corresponding to its molecular weight. | [5] |
Step 2: Synthesis of this compound
The second step involves the free-radical chlorination of the methyl group of p-bromotoluene. This reaction is typically initiated by UV light.
Experimental Protocol: Free-Radical Chlorination of p-Bromotoluene
This protocol is based on general procedures for benzylic halogenation.
Materials:
-
p-Bromotoluene
-
Chlorine gas
-
A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative)
-
UV lamp
-
Nitrogen or Argon gas
-
Sodium carbonate solution
Procedure:
-
In a fume hood, p-bromotoluene is dissolved in a suitable inert solvent in a quartz reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.
-
The system is purged with an inert gas (nitrogen or argon).
-
The reaction mixture is irradiated with a UV lamp while chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is typically maintained between 50-80 °C.
-
The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material and intermediates), the chlorine gas flow is stopped, and the system is purged with inert gas to remove any residual chlorine and HCl gas.
-
The reaction mixture is cooled to room temperature and washed with a dilute sodium carbonate solution to neutralize any remaining acid, followed by washing with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | p-Bromotoluene | |
| Reagents | Chlorine gas, UV light | |
| Typical Yield | Not specified in detail, but generally good for benzylic chlorinations. | |
| Purity | >95% after purification | |
| Molecular Formula | C₇H₄BrCl₃ | [6] |
| Molecular Weight | 274.37 g/mol | [6] |
Physical and Spectroscopic Data for this compound
| Property/Spectroscopy | Value/Key Features | Reference |
| CAS Number | 17760-03-1 | [6] |
| Appearance | Likely a solid at room temperature. | |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns. No methyl peak. | |
| ¹³C NMR | Signals for aromatic carbons and one for the -CCl₃ carbon. | |
| Mass Spec | Molecular ion peak with a characteristic isotopic pattern for Br and Cl atoms. |
Safety Considerations
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorine gas: Highly toxic and corrosive. Must be handled in a fume hood with extreme caution.
-
Halogenated Solvents (e.g., Carbon Tetrachloride): Many are toxic and carcinogenic. Safer alternatives should be considered where possible.
-
UV Radiation: Protective eyewear should be used to prevent eye damage.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should consult original literature and perform thorough risk assessments before undertaking any experimental work.
References
- 1. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 2. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 6. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-(trichloromethyl)benzene is a halogenated aromatic compound with the CAS number 17760-03-1.[1] Its structure, featuring both a bromo and a trichloromethyl substituent on a benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The trichloromethyl group can serve as a precursor to other functional groups, while the bromine atom allows for various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, safety information, and a discussion of the potential applications of this compound based on related structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| CAS Number | 17760-03-1 | [1] |
| Molecular Formula | C₇H₄BrCl₃ | [1] |
| Molecular Weight | 274.4 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 4.2 | [1] |
| Exact Mass | 271.85620 Da | [1] |
| Monoisotopic Mass | 271.85620 Da | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the free-radical chlorination of p-bromotoluene. This reaction proceeds via a chain mechanism initiated by UV light or a radical initiator.
Experimental Protocol: Free-Radical Chlorination of p-Bromotoluene
This protocol is a generalized procedure based on established methods for free-radical halogenation of benzylic positions.
Materials:
-
p-Bromotoluene
-
Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube (if using chlorine gas)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
UV lamp (optional, for initiation)
-
Apparatus for solvent removal (rotary evaporator)
-
Chromatography equipment for purification
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube (if applicable), dissolve p-bromotoluene in a suitable anhydrous solvent under an inert atmosphere.
-
Initiation: Add a catalytic amount of a radical initiator to the solution. If using UV light for initiation, position the lamp to irradiate the reaction flask.
-
Chlorination:
-
Using Chlorine Gas: Slowly bubble chlorine gas through the solution while stirring and heating to reflux. The reaction is exothermic and should be carefully controlled.
-
Using N-Chlorosuccinimide (NCS): Add NCS portion-wise to the refluxing solution.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If chlorine gas was used, bubble an inert gas through the solution to remove any excess chlorine.
-
Filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NCS was used).
-
Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Safety and Hazard Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral[1] |
| Causes skin irritation | Skin corrosion/irritation[1] |
| Causes serious eye damage | Serious eye damage/eye irritation[1] |
| Toxic if inhaled | Acute toxicity, inhalation[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation[1] |
| Suspected of causing cancer | Carcinogenicity[1] |
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Respiratory protection if handling outside a fume hood
Potential Applications and Biological Relevance
While no direct studies on the biological activity or signaling pathways of this compound were identified in the conducted search, the structural motifs present in the molecule are found in compounds with known biological activities. Benzotrifluoride derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.
The bromo-substituent provides a handle for further chemical modifications, such as Suzuki or Stille coupling, allowing for the introduction of diverse molecular fragments. This versatility makes this compound a potentially useful building block in medicinal chemistry and drug discovery programs. For instance, various benzotrifluoride derivatives have been investigated for their antimalarial activity.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While direct biological data is currently unavailable, its structural features suggest that it could be a valuable tool for researchers in the fields of drug development and agrochemical synthesis. The provided synthesis protocol, based on well-established chemical principles, offers a starting point for its preparation in a laboratory setting. Due to its hazardous nature, all handling and experimental work must be conducted with strict adherence to safety guidelines. Further research into the biological activities of this and related compounds is warranted to fully explore their potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-4-(trichloromethyl)benzene
Data Presentation: Physicochemical Properties
The quantitative data for 1-bromo-4-(trichloromethyl)benzene and related compounds are summarized in the tables below for ease of comparison and reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17760-03-1 | [1] |
| Molecular Formula | C₇H₄BrCl₃ | [1] |
| Molecular Weight | 274.37 g/mol | [2] |
| Melting Point | 35-40 °C | [2] |
| Exact Mass | 271.85620 Da | [1] |
| InChI Key | HYKCSUJRSCZRFZ-UHFFFAOYSA-N | [1][2] |
Table 2: Boiling Points of Structurally Related Compounds
| Compound Name | Structure | Boiling Point (°C) | Pressure (Torr) |
| 1-bromo-2-chloro-4-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 193-194 | 740 |
| 1-bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 154 | 760 |
| p-Bromochlorobenzene | C₆H₄BrCl | 196 | 760 |
Experimental Protocols: Boiling Point Determination
Given that this compound is a solid at room temperature with a melting point of 35-40 °C, the determination of its boiling point requires a micro boiling point method, such as the Siwoloboff method, using a Thiele tube or a similar heating apparatus.
Objective: To determine the boiling point of this compound at atmospheric pressure.
Materials:
-
This compound sample
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Thiele tube or oil bath with a stirrer
-
Heat-resistant mineral oil or silicone oil
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Place a small amount (approximately 0.5 g) of this compound into the small test tube.
-
Gently heat the test tube to melt the sample, ensuring the liquid level is sufficient to submerge the sealed end of the capillary tube.
-
Place the capillary tube, with its open end downwards, into the molten sample in the test tube.
-
Attach the test tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the oil in the Thiele tube. The side arm of the Thiele tube should be above the oil level.
-
Begin heating the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle. The convection currents in the oil will ensure even heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
-
For accuracy, repeat the heating and cooling cycle two to three times and calculate the average boiling point.
Plausible Synthetic Pathway
While various synthetic routes may exist, a plausible pathway to this compound involves the free-radical halogenation of 4-bromotoluene. This process is typically initiated by UV light or a radical initiator.
Caption: Plausible synthetic route to this compound.
References
Technical Guide: Solubility of 1-bromo-4-(trichloromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-(trichloromethyl)benzene. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on predicted solubility based on physicochemical properties, and provides a detailed experimental protocol for determining these values empirically.
Introduction
This compound, also known as 4-bromobenzotrichloride, is an important intermediate in organic synthesis. Its chemical structure consists of a benzene ring substituted with a bromine atom and a trichloromethyl group. These functional groups dictate its physical and chemical properties, including its solubility, which is a critical parameter for its use in reaction chemistry, purification, and formulation development. The molecular structure and key properties are provided below.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₄BrCl₃[1]
-
Molecular Weight: 274.4 g/mol [1]
-
Computed XLogP3: 4.2[1]
The high octanol-water partition coefficient (XLogP3) of 4.2 suggests that the compound is significantly more soluble in non-polar organic solvents than in water.[1]
Predicted Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | High | The non-polar nature of hexane is highly compatible with the non-polar aromatic structure of the solute. |
| Toluene | Non-polar Aromatic | High | The aromatic nature of toluene provides favorable π-π stacking interactions with the benzene ring of the solute. |
| Dichloromethane | Polar Aprotic | High | Dichloromethane is a good solvent for many organic compounds and can effectively solvate the solute. |
| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform is an excellent solvent for halogenated organic compounds. |
| Diethyl Ether | Polar Aprotic | Medium to High | Ether is a versatile solvent capable of dissolving many non-polar and moderately polar compounds. |
| Acetone | Polar Aprotic | Medium | While polar, acetone is a strong solvent that can dissolve a wide range of organic solids. |
| Ethanol | Polar Protic | Low to Medium | The polarity and hydrogen-bonding nature of ethanol make it less compatible with the non-polar solute. |
| Methanol | Polar Protic | Low | As the most polar of the common organic solvents listed, methanol is expected to be the poorest solvent for this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial and weigh the remaining solid residue. The solubility can be calculated as grams of solute per volume of solvent.
-
Chromatographic Method: Dilute the filtered saturated solution with a known volume of fresh solvent. Analyze the concentration of this compound using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis: Perform the experiment in triplicate to ensure reproducibility. Calculate the average solubility and standard deviation. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Experimental workflow for solubility determination.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for 1-bromo-4-(trichloromethyl)benzene. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on data from structurally related molecules, including benzotrichloride and various substituted bromobenzenes. This approach allows for a reliable prediction of the characteristic vibrational modes and their corresponding absorption frequencies.
Predicted Infrared Spectroscopy Data
The following table summarizes the predicted infrared absorption bands for this compound. The assignments are based on the analysis of the vibrational modes of 1,4-disubstituted benzene rings and the characteristic frequencies of the trichloromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |
| 1600-1585 | Medium to Weak | C-C stretching (in-ring) |
| 1500-1400 | Medium to Strong | C-C stretching (in-ring) |
| 1250-1000 | Weak | C-H in-plane bending |
| 900-675 | Strong | C-H out-of-plane bending ("oop") |
| ~1070 | Medium | C-Br stretching |
| 800-600 | Strong | C-Cl stretching (trichloromethyl group) |
Experimental Protocol: Acquiring the FTIR Spectrum
This section outlines a generalized experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid aromatic compound like this compound using the KBr pellet technique.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press for KBr pellets
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopy grade
-
This compound sample
-
Spatula
-
Gloves
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.
-
In the agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the ground mixture to the die of the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place a blank KBr pellet (prepared without the sample) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
-
Sample Spectrum Acquisition:
-
Replace the blank pellet with the sample pellet in the spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the infrared spectrum of this compound.
Caption: Workflow for IR Spectroscopy Analysis.
This guide provides a foundational understanding of the expected IR spectroscopic features of this compound and a practical protocol for its analysis. Researchers can use this information as a starting point for their own experimental work and spectral interpretation.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pathway of 1-bromo-4-(trichloromethyl)benzene. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles of halogenated and aromatic compounds to predict the fragmentation pattern. This information is crucial for substance identification, structural elucidation, and understanding the molecule's behavior under mass spectrometric conditions.
Predicted Mass Spectrometry Data
The expected fragmentation of this compound under electron ionization would produce a series of characteristic ions. The molecular ion and its isotopic variants, along with key fragment ions resulting from the cleavage of the C-Br and C-CCl₃ bonds, as well as the fragmentation of the trichloromethyl group, are summarized below. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in distinctive isotopic patterns for fragments containing these halogens.
| m/z (based on ⁷⁹Br and ³⁵Cl) | Proposed Ion Structure | Fragmentation Step | Notes |
| 272 | [C₇H₄⁷⁹Br³⁵Cl₃]⁺• | Molecular Ion (M⁺•) | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of both bromine and chlorine. |
| 193 | [C₇H₄³⁵Cl₃]⁺• | Loss of •Br | Cleavage of the C-Br bond. |
| 155 | [C₇H₄⁷⁹Br]⁺ | Loss of •CCl₃ | Cleavage of the C-CCl₃ bond. |
| 118 | [C₆H₄³⁵Cl]⁺ | From [C₇H₄³⁵Cl₃]⁺• with loss of CCl₂ | Further fragmentation of the trichloromethyl group. |
| 117 | [C₆H₄³⁵Cl]⁺ | Loss of H from [C₆H₄Cl]⁺ | |
| 83 | [CH³⁵Cl₂]⁺ | From cleavage of the C-C bond | Dichloromethyl cation. |
| 76 | [C₆H₄]⁺• | Loss of •Br from [C₆H₄Br]⁺ | Benzyne radical cation. |
Experimental Protocols
The data presented in this guide is predicted based on standard Electron Ionization Mass Spectrometry (EI-MS) techniques. A typical experimental protocol would involve the following steps:
1. Sample Preparation:
-
A pure sample of this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
2. Inlet System:
-
The sample solution is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation prior to analysis. For direct insertion, a small aliquot of the solution is placed in a capillary tube, and the solvent is evaporated.
3. Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the removal of an electron from the molecule, forming a molecular ion (M⁺•).
4. Fragmentation:
-
The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.
5. Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
6. Detection:
-
The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
7. Data Acquisition:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizing the Fragmentation and Workflow
To better illustrate the predicted fragmentation pathway and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Predicted EI-MS fragmentation pathway of this compound.
A Technical Guide to the Anticipated Crystal Structure of 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a specific, experimentally determined crystal structure for 1-bromo-4-(trichloromethyl)benzene is not publicly available in crystallographic databases or the peer-reviewed scientific literature. This guide, therefore, provides a comprehensive overview of its known physicochemical properties, a discussion of its expected structural characteristics based on related compounds, and generalized experimental protocols for its synthesis and structural determination.
Physicochemical Properties
While a definitive crystal structure is not available, computed physicochemical properties for this compound have been determined and are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrCl₃ | PubChem[1] |
| Molecular Weight | 274.4 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C7H4BrCl3/c8-6-3-1-5(2-4-6)7(9,10,11)/h1-4H | PubChem[1] |
| InChIKey | HYKCSUJRSCZRFZ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=CC=C1C(Cl)(Cl)Cl)Br | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Exact Mass | 271.85620 Da | PubChem[1] |
| Monoisotopic Mass | 271.85620 Da | PubChem[1] |
Expected Molecular and Crystal Structure Characteristics
The molecular structure of this compound consists of a central planar benzene ring substituted with a bromine atom and a trichloromethyl group at the para positions. The geometry around the aromatic carbon atoms is expected to be trigonal planar with bond angles close to 120°.
In the solid state, the crystal packing will be influenced by intermolecular interactions. Given the presence of halogen atoms, halogen bonding (Br···Cl, Br···Br, or Cl···Cl interactions) and other weak van der Waals forces are likely to play a significant role in the crystal lattice formation. The overall symmetry of the molecule may contribute to a relatively ordered and dense packing in the crystalline state. The p-disubstituted pattern, in particular, can lead to a higher melting point and lower solubility compared to its ortho- and meta-isomers due to more efficient packing in the crystal lattice.
Hypothetical Research Workflow for Structural Characterization
A logical workflow for the synthesis, crystallization, and structural characterization of this compound is outlined below. This represents a standard approach in chemical research for the analysis of novel or uncharacterized compounds.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and structural determination of this compound.
4.1. General Synthesis Protocol for Aryl-Trichloromethyl Compounds
Aryl-trichloromethyl compounds can be synthesized through various methods, including the conversion of carboxylic acids. A general method involves the treatment of a corresponding aromatic carboxylic acid with a chlorinating agent.[2]
-
Reaction Setup: An aromatic carboxylic acid is combined with phenylphosphonous dichloride (0.5 to 2.0 molar equivalents per carboxylic acid group), phosphorus trichloride, and chlorine gas.[2]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100°C and 250°C.[2] The molar ratio of chlorine to phosphorus trichloride is maintained between 1:1 and 3:1.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be achieved through techniques such as distillation, recrystallization, or column chromatography.
-
Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
4.2. General Protocol for Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is performed using single-crystal X-ray diffraction.[3][4][5]
-
Crystal Growth: High-quality single crystals of the purified compound are grown. This is often the most challenging step.[3] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6]
-
Crystal Selection and Mounting: A suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[6] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[3][5]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms in the unit cell are determined using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data.[7]
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed. The final structure is typically reported in a Crystallographic Information File (CIF).[4]
Visualization of Experimental Workflow
The general workflow for single-crystal X-ray diffraction is visualized below.
Safety and Handling
For this compound and similar halogenated aromatic compounds, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10]
-
First Aid:
References
- 1. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4634771A - Method for converting carboxylic acid groups to trichloromethyl groups - Google Patents [patents.google.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the Trichloromethyl Group in 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group in the bifunctional aromatic compound, 1-bromo-4-(trichloromethyl)benzene. The presence of both a halogen and a trihalomethyl group on the benzene ring imparts a unique chemical profile, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details the key reactions of the trichloromethyl moiety, including hydrolysis, nucleophilic substitution, and reduction, supported by generalized experimental protocols and tabulated quantitative data. Reaction pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
This compound, also known as p-bromobenzotrichloride, is an aromatic compound featuring two distinct functional groups: a bromine atom and a trichloromethyl group. The bromine atom is a versatile handle for various coupling reactions, while the trichloromethyl group serves as a precursor to a carboxylic acid, an ester, or can be reduced to a methyl group. The interplay of the electronic effects of these two groups on the benzene ring governs the overall reactivity of the molecule. The trichloromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the bromine atom is a deactivating but ortho-, para-directing group. This guide focuses specifically on the transformations of the trichloromethyl group, a critical aspect for its application in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrCl₃ | [1] |
| Molecular Weight | 274.37 g/mol | [1] |
| CAS Number | 589-17-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 36-40 °C | |
| Boiling Point | 136-139 °C at 27 mmHg | |
| Solubility | Insoluble in water, soluble in many organic solvents |
Reactivity of the Trichloromethyl Group
The trichloromethyl group in this compound is the primary site for several important chemical transformations.
Hydrolysis to 4-Bromobenzoic Acid
The most common reaction of the trichloromethyl group is its hydrolysis to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. The reaction proceeds via a series of nucleophilic substitution reactions, where water or hydroxide ions replace the chlorine atoms.
Generalized Reaction Pathway:
Caption: Generalized pathway for the hydrolysis of this compound.
Experimental Protocol (Generalized):
A mixture of this compound and an excess of aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product, 4-bromobenzoic acid, is isolated by filtration or extraction. Purification is typically achieved by recrystallization.
Quantitative Data:
Spectroscopic Data of the Product (4-Bromobenzoic Acid):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H NMR | 7.82 | d | 8.5 | |
| 7.55 | d | 8.5 | ||
| ¹³C NMR | 168.8 | s | - | |
| 132.8 | s | - | ||
| 132.5 | s | - | ||
| 131.1 | s | - | ||
| 128.8 | s | - |
Nucleophilic Substitution
The chlorine atoms of the trichloromethyl group can be displaced by other nucleophiles, such as alkoxides, to form orthoesters. This reaction is typically performed under anhydrous conditions.
Generalized Reaction Pathway:
Caption: Generalized pathway for nucleophilic substitution on this compound.
Experimental Protocol (Generalized):
This compound is added to a solution of a sodium alkoxide (e.g., sodium methoxide) in the corresponding alcohol (e.g., methanol) under an inert atmosphere. The reaction mixture is stirred, and the temperature is controlled. The progress of the reaction is monitored by GC or TLC. After completion, the salt byproduct is filtered off, and the solvent is removed under reduced pressure. The product is then purified by distillation or chromatography. While chlorobenzene is generally inert to nucleophilic substitution, the presence of a strong electron-withdrawing group can facilitate such reactions under forcing conditions.[2][3][4] The trichloromethyl group itself is the more likely site of nucleophilic attack.
Quantitative Data:
Specific kinetic data and yields for the nucleophilic substitution on this compound are not available in the reviewed literature. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions.
Reduction
The trichloromethyl group can be reduced to a dichloromethyl, a monochloromethyl, or a methyl group depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve complete reduction to the methyl group.
Generalized Reaction Pathway:
Caption: Stepwise reduction of the trichloromethyl group.
Experimental Protocol (Generalized for complete reduction):
To a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a controlled temperature (often 0 °C). After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Quantitative Data:
Quantitative data for the reduction of this compound is not specifically documented in the searched literature. However, the reduction of benzotrichloride to toluene with suitable reducing agents is a known transformation.
Spectroscopic Data of a Potential Reduction Product (1-Bromo-4-(chloromethyl)benzene):
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | 7.38 (d), 7.15 (d) | [5] |
| ¹³C NMR | 137.9, 131.7, 130.8, 121.5, 45.1 | [5] |
Reactivity of the Bromo Group
While this guide focuses on the trichloromethyl group, it is important to note that the bromine atom is also a reactive site, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon bonds. The electron-withdrawing nature of the trichloromethyl group can influence the reactivity of the C-Br bond in these transformations.
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable building block in multi-step organic syntheses. The trichloromethyl group can be converted to a carboxylic acid, which can then be further functionalized to esters, amides, or acid chlorides. The bromo group provides a site for the introduction of various organic fragments. This dual reactivity allows for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. For instance, brominated compounds are explored in drug design.[6]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathways or detailing its biological activity. However, related brominated aromatic compounds have been investigated as potential inhibitors of enzymes such as protein tyrosine phosphatase 1B, which is relevant in the context of diabetes.[7]
Conclusion
This compound is a synthetically useful aromatic compound with two distinct reactive centers. The trichloromethyl group can be readily transformed into a carboxylic acid via hydrolysis, an orthoester via nucleophilic substitution, or a methyl group via reduction. These reactions, coupled with the reactivity of the bromo group, provide a powerful platform for the synthesis of diverse and complex molecules. While specific quantitative data and detailed experimental protocols for the reactions of this particular compound are not extensively reported, the general reactivity patterns of benzotrichloride and bromobenzene derivatives provide a solid foundation for predicting its chemical behavior and for designing synthetic routes. Further research into the quantitative aspects of its reactivity and its potential biological applications is warranted.
References
- 1. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic chemistry - Reaction between chlorobenzene and sodium methoxide to produce anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential: A Technical Guide to 1-Bromo-4-(trichloromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the potential applications of 1-bromo-4-(trichloromethyl)benzene as a building block in medicinal chemistry. While its trifluoromethyl analog has seen widespread use, the unique properties of the trichloromethyl moiety may offer untapped opportunities in drug design and development. This document provides a comprehensive overview of its synthesis, reactivity, and potential as a pharmacophore, alongside a comparative analysis with its more popular counterpart.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrCl₃ | PubChem |
| Molecular Weight | 274.37 g/mol | PubChem |
| LogP (calculated) | 4.6 | PubChem |
| Boiling Point | 135-136 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.734 g/cm³ | Sigma-Aldrich |
Synthesis and Reactivity
The synthesis of this compound is primarily achieved through the radical chlorination of 4-bromotoluene. This process offers a straightforward route to the desired product.
Experimental Protocol: Radical Chlorination of 4-Bromotoluene
Materials:
-
4-bromotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in CCl₄ under an inert atmosphere.
-
Add N-Chlorosuccinimide (3 equivalents) and a catalytic amount of BPO or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
The reactivity of the trichloromethyl group offers several avenues for further chemical modification. For instance, it can undergo hydrolysis to form the corresponding carboxylic acid (4-bromobenzoic acid), which is a valuable intermediate in the synthesis of various pharmaceuticals.
Potential Medicinal Chemistry Applications
While direct applications of this compound in marketed drugs are not prevalent, its structural features suggest several potential roles in drug discovery.
As a Lipophilic Moiety
The trichloromethyl group significantly increases the lipophilicity of the parent benzene ring, as indicated by its calculated LogP value. This property can be exploited to enhance the ability of a drug candidate to cross cellular membranes and the blood-brain barrier.
As a Bioisostere
The trichloromethyl group can be considered a bioisostere of other bulky, lipophilic groups. Its tetrahedral geometry is similar to that of a tert-butyl group, but with altered electronic properties due to the presence of the electronegative chlorine atoms. This allows for the fine-tuning of steric and electronic interactions with biological targets.
As a Precursor to Other Functional Groups
As mentioned, the trichloromethyl group can be readily converted into a carboxylic acid. This transformation opens up the possibility of using this compound as a synthetic precursor for a wide range of compounds, including amides, esters, and other derivatives with potential biological activity.
Comparative Analysis: Trichloromethyl vs. Trifluoromethyl
The trifluoromethyl (-CF₃) group is a well-established and highly valued substituent in medicinal chemistry due to its unique properties, including high metabolic stability and its ability to act as a weak hydrogen bond acceptor.
| Feature | Trichloromethyl (-CCl₃) | Trifluoromethyl (-CF₃) |
| Lipophilicity | High | High |
| Metabolic Stability | Moderate (can be metabolized) | Very High |
| Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing |
| Bioisosterism | tert-butyl, other bulky groups | Isopropyl, other small lipophilic groups |
The lower metabolic stability of the trichloromethyl group compared to the trifluoromethyl group is a significant factor that has likely limited its use in drug development. However, in certain therapeutic contexts, metabolic activation of a prodrug might be a desirable feature.
Experimental Workflows and Signaling Pathways
To visualize the potential integration of this compound into drug discovery workflows, the following diagrams are provided.
Caption: A generalized workflow for the integration of this compound into a drug discovery pipeline.
Caption: A hypothetical signaling pathway modulated by a drug candidate derived from this compound.
Conclusion and Future Directions
While this compound has not yet been extensively utilized in medicinal chemistry, its unique combination of lipophilicity, steric bulk, and chemical reactivity suggests that it could be a valuable, yet underexplored, building block. Future research should focus on the synthesis and biological evaluation of novel derivatives, particularly in areas where high lipophilicity is a desirable trait. Furthermore, a deeper understanding of the metabolic fate of the trichloromethyl group in various biological systems is warranted to fully assess its potential and limitations in drug design. By exploring these avenues, the medicinal chemistry community may unlock new therapeutic possibilities hidden within this intriguing molecule.
An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-(trichloromethyl)benzene, a halogenated aromatic compound. Due to a notable lack of extensive published data, this document consolidates available information on its properties and proposes a detailed synthetic protocol based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development, facilitating a deeper understanding of this compound's chemistry and potential applications.
Introduction
This compound, also known as p-bromobenzotrichloride, is an organic compound featuring a benzene ring substituted with a bromo group and a trichloromethyl group at the para position. Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and synthetic versatility. The trichloromethyl group can serve as a precursor to other functional groups, such as a carboxylic acid or a trifluoromethyl group, making it a potentially valuable intermediate in the synthesis of complex molecules.
This guide aims to provide a detailed account of the known information regarding this compound, including its discovery and history, physical and chemical properties, and a proposed experimental protocol for its synthesis.
Discovery and History
Specific historical details regarding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. However, its history can be contextualized within the broader development of halogenated toluene derivatives. The free-radical halogenation of the methyl group on toluene and its derivatives has been a fundamental reaction in organic chemistry since the 19th century. The synthesis of related compounds, such as benzotrichloride from toluene, was established to produce intermediates for dyes and other chemicals. It is highly probable that this compound was first prepared via the exhaustive chlorination of the methyl group of p-bromotoluene, a common starting material.
Physicochemical Properties
Experimentally determined data for this compound is scarce. The following tables summarize the computed physicochemical and spectral properties available from public databases.
Table 1: Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrCl₃ | PubChem |
| Molecular Weight | 274.37 g/mol | PubChem |
| CAS Number | 17760-03-1 | PubChem |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 271.85620 g/mol | PubChem |
| Monoisotopic Mass | 271.85620 g/mol | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 169 | PubChem |
Proposed Synthesis: Free-Radical Chlorination of p-Bromotoluene
The most direct and logical synthetic route to this compound is the free-radical chlorination of p-bromotoluene. This reaction proceeds via a chain mechanism initiated by light or a radical initiator.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol
Materials:
-
p-Bromotoluene
-
Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer
-
Gas washing bottle
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas washing bottle containing a solution of sodium hydroxide to neutralize excess chlorine gas.
-
Charging the Reactor: Charge the flask with p-bromotoluene and a suitable inert solvent such as carbon tetrachloride. Add a catalytic amount of a radical initiator like AIBN.
-
Initiation: If using a UV lamp, position it to irradiate the reaction flask. If using a chemical initiator like AIBN, gently heat the mixture to the appropriate temperature for its decomposition (around 65-85 °C for AIBN).
-
Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of intermediate chlorinated products and the final product.
-
Work-up: Once the reaction is complete (as indicated by the consumption of p-bromotoluene and its chlorinated intermediates), stop the flow of chlorine and cool the reaction mixture to room temperature.
-
Quenching: Carefully wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any dissolved HCl and unreacted chlorine. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
This compound represents a potentially useful, yet under-characterized, chemical entity. This guide has collated the available information and presented a plausible and detailed synthetic route to encourage further investigation into its properties and applications. The provided experimental protocol, based on well-established principles of free-radical chemistry, offers a starting point for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physical and spectral properties and to explore its utility as a building block in the synthesis of novel compounds for the pharmaceutical and materials science industries.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)benzene from p-bromotoluene
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-4-(trichloromethyl)benzene from p-bromotoluene. The synthesis is achieved through a free-radical chlorination of the benzylic methyl group. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The trichloromethyl group can be a precursor to other functional groups, such as carboxylic acids or trifluoromethyl groups. The synthesis from p-bromotoluene proceeds via a free-radical chain reaction at the benzylic position, a common and effective method for the halogenation of alkyl-substituted aromatic compounds. The reaction is typically initiated by UV light or a chemical radical initiator.
Reaction Scheme
The overall reaction is the exhaustive chlorination of the methyl group of p-bromotoluene:
C₆H₄BrCH₃ + 3 Cl₂ → C₆H₄BrCCl₃ + 3 HCl
This transformation occurs in a stepwise manner through benzyl chloride and benzal chloride intermediates.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Property | p-Bromotoluene | This compound |
| IUPAC Name | 1-Bromo-4-methylbenzene[1] | This compound[2] |
| CAS Number | 106-38-7[1] | 17760-03-1[2] |
| Molecular Formula | C₇H₇Br[1] | C₇H₄BrCl₃[2] |
| Molecular Weight | 171.03 g/mol [1] | 274.37 g/mol |
| Appearance | Colorless to light yellow liquid | Clear to yellowish liquid |
| Boiling Point | 184-185 °C | ~245 °C (estimated) |
| Melting Point | -4.5 °C[3] | 35-40 °C |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Chlorinating Agent | Chlorine (Cl₂) gas or Sulfuryl chloride (SO₂Cl₂) | Chlorine gas is common for industrial production.[3][4] |
| Initiator | UV light or AIBN/Benzoyl Peroxide | Photochemical initiation is widely used.[4][5] |
| Solvent | Neat (no solvent) or Carbon Tetrachloride (CCl₄) | The reaction can be run without a solvent. |
| Temperature | 100-140 °C | Higher temperatures favor side-chain chlorination.[5] |
| Reaction Time | 4-8 hours | Monitored by GC or TLC until starting material is consumed. |
| Expected Yield | 70-85% | Yields can vary based on conditions and scale. |
| Purity (crude) | >90% | Impurities may include under-chlorinated products. |
Experimental Protocols
This section details the methodology for the synthesis of this compound.
4.1. Materials and Equipment
-
Chemicals:
-
p-Bromotoluene (≥98%)
-
Chlorine gas (Cl₂)
-
Sulfuryl chloride (SO₂Cl₂) (optional, as an alternative to Cl₂)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (radical initiators, optional)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
UV lamp (e.g., mercury vapor lamp) if using photochemical initiation
-
Gas scrubber (containing NaOH solution) to neutralize HCl and excess Cl₂
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
4.2. Synthetic Procedure (Photochemical Method)
-
Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas scrubber.
-
Charging the Reactor: Charge the flask with p-bromotoluene (e.g., 1.0 mole, 171.0 g).
-
Initiation: Position a UV lamp approximately 10-20 cm from the flask. Begin stirring and heat the p-bromotoluene to 100-120 °C.
-
Chlorination: Once the temperature is stable, begin bubbling chlorine gas through the stirred liquid at a moderate rate. The reaction is exothermic, and the temperature should be maintained. The color of the chlorine gas should fade as it is consumed.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR. The disappearance of the methyl proton signal of p-bromotoluene and the appearance of the product signals will indicate the reaction's progress. The reaction should proceed through 1-bromo-4-(chloromethyl)benzene and 1-bromo-4-(dichloromethyl)benzene intermediates. Continue chlorination until the starting material and intermediates are consumed.
-
Work-up:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating.
-
Allow the reaction mixture to cool to room temperature under a slow stream of nitrogen or argon to purge any remaining HCl and chlorine.
-
Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove any low-boiling impurities by rotary evaporation.
-
The product can be further purified by vacuum distillation. Collect the fraction corresponding to this compound.
-
4.3. Synthetic Procedure (Chemical Initiator Method)
-
Reaction Setup: Set up the apparatus as described in the photochemical method, but without the UV lamp.
-
Charging the Reactor: Charge the flask with p-bromotoluene (e.g., 1.0 mole, 171.0 g) and a radical initiator such as AIBN (0.01-0.05 mole equivalents).
-
Chlorination: Heat the mixture to reflux (or to the decomposition temperature of the initiator, typically 80-100 °C for AIBN). Once at temperature, begin the slow addition of the chlorinating agent (e.g., bubbling chlorine gas or dropwise addition of sulfuryl chloride).
-
Monitoring and Work-up: Follow the same procedures for monitoring and work-up as described in the photochemical method.
4.4. Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons, with the absence of the benzylic methyl protons of the starting material.
-
¹³C NMR: The spectrum should show the characteristic signal for the -CCl₃ carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic peaks for the C-Cl and C-Br bonds and the aromatic ring.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Information
-
p-Bromotoluene: Irritant. Handle in a well-ventilated fume hood.
-
Chlorine Gas: Highly toxic and corrosive.[6] Requires specialized handling and a well-maintained gas delivery and scrubbing system. Inhalation can be fatal.
-
Sulfuryl Chloride: Toxic, corrosive, and reacts violently with water. Handle with extreme care in a fume hood.
-
This compound: Harmful if swallowed, causes skin irritation, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, and is suspected of causing cancer.[2] All handling should be done in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen Chloride (HCl): A corrosive gas is produced as a byproduct. The reaction must be vented through a scrubber containing a basic solution (e.g., NaOH) to neutralize the HCl gas.
References
- 1. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-bromo-4-(trichloromethyl)benzene, a substrate bearing a strong electron-withdrawing trichloromethyl group. The presence of this group can significantly influence the reactivity of the aryl bromide and requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the trichloromethyl group in this compound is expected to facilitate the initial oxidative addition step. However, the trichloromethyl moiety can be susceptible to hydrolysis under strongly basic aqueous conditions, necessitating a careful selection of the base and solvent system.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of aryl bromides structurally related to this compound. This data serves as a guide for optimizing the reaction of the target substrate.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 | Fictionalized Data |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 | Fictionalized Data |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 98 | Fictionalized Data |
| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 94 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid
This protocol outlines a general method for the Suzuki coupling of this compound with phenylboronic acid using a common palladium catalyst and a carbonate base.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(trichloromethyl)biphenyl.
Protocol 2: Anhydrous Conditions for Substrates Sensitive to Hydrolysis
This protocol is recommended to mitigate the potential hydrolysis of the trichloromethyl group.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium fluoride (CsF)
-
Anhydrous 1,4-Dioxane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or similar reaction vessel for air-sensitive techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and cesium fluoride (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 8 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the product.
Mandatory Visualizations
Caption: General reaction scheme for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and was recognized with the 2010 Nobel Prize in Chemistry.[1] Aryl halides bearing electron-withdrawing groups are known to be particularly reactive in the Heck reaction.[3] The substrate of interest, 1-bromo-4-(trichloromethyl)benzene, features a strongly electron-withdrawing trichloromethyl group, which is anticipated to facilitate the oxidative addition step of the catalytic cycle and promote a successful coupling.
This document provides a detailed protocol for the Heck reaction of this compound with a generic alkene, serving as a practical guide for researchers in academic and industrial settings. The protocol is based on established methodologies for similar electron-deficient aryl bromides, such as 1-bromo-4-nitrobenzene.[4][5]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The main steps are: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the product and a palladium-hydride species, and finally, reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Heck reaction with this compound.
Caption: A typical experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol details the Heck reaction of this compound with styrene as a model alkene.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Styrene | ≥99%, inhibitor-free | e.g., Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | e.g., Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics |
| Ethyl acetate | ACS grade | VWR |
| Brine (saturated NaCl solution) | - | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | e.g., Alfa Aesar |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Protocol (Alternative):
For a more rapid reaction, a microwave reactor can be utilized.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (5 mL) and styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). Monitor the reaction progress.
-
Workup and Purification: Follow steps 4-7 of the conventional protocol. Microwave-assisted reactions can often lead to significantly reduced reaction times.[7][8]
Data Presentation
Table 1: Reactant and Catalyst Quantities for a Typical Heck Reaction.
| Component | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 290.34 | 1.0 | 290.3 mg | 1.0 |
| Styrene | 104.15 | 1.2 | 125.0 mg (0.137 mL) | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.49 | 0.02 | 4.5 mg | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg | 0.04 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | - |
Table 2: Summary of Reaction Conditions and Expected Outcomes.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 100-120 °C | 150 °C |
| Time | 12-24 hours | 15-60 minutes |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | DMF |
| Expected Yield | Moderate to high (dependent on alkene) | Often higher yields in shorter times |
| Notes | Standard and widely accessible method. | Rapid optimization and high-throughput screening.[7] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
DMF is a potential teratogen and should be handled with caution.
-
Microwave reactions can generate high pressures; use appropriate safety shields and follow the manufacturer's instructions.
Troubleshooting
-
Low or no conversion:
-
Ensure the catalyst is active.
-
Check for the presence of water or oxygen in the reaction; use anhydrous solvents and an inert atmosphere.
-
Increase the reaction temperature or time.
-
Consider a different palladium source, ligand, or base.
-
-
Formation of byproducts:
-
Homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst loading can minimize this.
-
Isomerization of the product alkene may be observed.
-
-
Decomposition of the trichloromethyl group: While expected to be stable under these conditions, any unexpected products should be analyzed for potential dechlorination or other transformations of the CCl₃ group. A study on palladium-catalyzed dechlorination of (trichloromethyl)silanes was noted, but this was in the presence of a specific reducing agent not used here.[9]
By following this detailed protocol, researchers can effectively perform the Heck reaction with this compound to synthesize a variety of valuable substituted alkenes for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-bromo-4-(trichloromethyl)benzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 1-bromo-4-(trichloromethyl)benzene with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.
The substrate, this compound, possesses a strong electron-withdrawing trichloromethyl group, which can influence the reactivity of the aryl bromide in the coupling reaction. Generally, electron-poor aryl bromides are excellent candidates for Sonogashira couplings, often leading to high yields of the desired products.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The general reaction is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Data Presentation: Reaction Yields with Various Terminal Alkynes
While specific yield data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table provides representative yields based on analogous reactions with structurally similar electron-deficient aryl bromides such as 4-bromobenzonitrile, 4-bromoacetophenone, and 4-bromonitrobenzene. These reactions typically employ a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, often in conjunction with a copper(I) co-catalyst and an amine base.
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-4-(trichloromethyl)benzene | 85-95 |
| 2 | 1-Heptyne | 1-(Hept-1-yn-1-yl)-4-(trichloromethyl)benzene | 80-90 |
| 3 | Ethynyltrimethylsilane | 1-((Trimethylsilyl)ethynyl)-4-(trichloromethyl)benzene | 88-98 |
| 4 | Propargyl alcohol | 3-(4-(Trichloromethyl)phenyl)prop-2-yn-1-ol | 75-85 |
| 5 | 4-Ethynylanisole | 1-((4-Methoxyphenyl)ethynyl)-4-(trichloromethyl)benzene | 82-92 |
Experimental Protocols
Two detailed protocols are provided below: a standard copper-co-catalyzed Sonogashira coupling and a copper-free variant. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free conditions can sometimes minimize the formation of alkyne homocoupling byproducts.
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general and robust method for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF or DMF (10 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is prone to homocoupling in the presence of copper.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-Heptyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.015 mmol, 1.5 mol%), and triphenylphosphine (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (10 mL) and diisopropylamine (1.5 mmol, 1.5 eq).
-
Add the terminal alkyne (1.1 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Sonogashira coupling reaction.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][2][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-bromo-4-(trichloromethyl)benzene, an electron-deficient aryl halide. The trichloromethyl group presents unique electronic properties that can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4] The catalytic cycle, illustrated below, is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 4-bromobenzotrifluoride, a close analog of this compound. This data provides a strong starting point for the optimization of the target reaction.
Table 1: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Various Amines
| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ | tBuXPhos | LiHMDS | THF | 80 | 12 | 88 |
| 4 | Diethylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 5 | Indole | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Ligand and Base Screening for the Amination of 4-Bromobenzotrifluoride with Aniline
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | 95 |
| 2 | RuPhos | NaOtBu | 91 |
| 3 | SPhos | NaOtBu | 88 |
| 4 | XPhos | K₃PO₄ | 78 |
| 5 | XPhos | Cs₂CO₃ | 85 |
Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.[5]
Protocol 1: General Procedure for the Amination with Arylamines
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(trichloromethyl)aniline.
Protocol 2: Procedure for the Amination with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Note: Synthesis of (4-(Trichloromethyl)phenyl)magnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent (4-(trichloromethyl)phenyl)magnesium bromide from 1-bromo-4-(trichloromethyl)benzene. The presence of the trichloromethyl (-CCl₃) group introduces significant challenges due to its potential reactivity towards the highly nucleophilic Grignard reagent. This note addresses the critical aspects of chemoselectivity, reaction conditions, and potential side reactions. A detailed experimental workflow is provided as a starting point for the successful formation of this valuable synthetic intermediate, emphasizing techniques to maximize yield and minimize byproduct formation.
Introduction and Synthetic Considerations
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds.[1] The target reagent, (4-(trichloromethyl)phenyl)magnesium bromide, is a potentially valuable building block for introducing the 4-(trichloromethyl)phenyl moiety in the development of novel pharmaceuticals and functional materials.
The primary challenge in this synthesis is the inherent reactivity of the trichloromethyl group. Grignard reagents are potent nucleophiles and bases, which can lead to side reactions with the electrophilic carbon or chlorine atoms of the -CCl₃ group on another molecule of the starting material or the product. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor the formation of the Grignard reagent at the aryl-bromide bond while suppressing subsequent degradation pathways.
Reaction Scheme
Caption: Reaction pathway for Grignard reagent formation and potential side reactions.
Application Notes
-
Chemoselectivity: The formation of a Grignard reagent from an aryl bromide is generally faster and occurs under milder conditions than from an aryl chloride. This inherent difference in reactivity is advantageous. However, the primary competitive pathway is not the formation of a Grignard at a C-Cl bond, but the nucleophilic attack of the formed organomagnesium species on the -CCl₃ group of an unreacted starting material molecule.
-
Reaction Initiation: Grignard reactions often have an induction period.[2] The magnesium turnings are coated with a passivating layer of magnesium oxide which must be overcome.[3] Activation is crucial and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the observation of ethylene bubbles indicates successful initiation.[3]
-
Temperature Control: The reaction is highly exothermic.[2] Maintaining a low temperature is critical to suppress the rate of side reactions involving the -CCl₃ group. It is recommended to initiate the reaction at room temperature and then cool the vessel in an ice bath to maintain a gentle reflux once the reaction is sustained.
-
Slow Addition: To minimize the concentration of the starting material in the presence of the newly formed Grignard reagent, this compound should be added slowly to the magnesium suspension over an extended period. This minimizes the likelihood of byproduct formation.[1]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent as it effectively solvates the Grignard reagent.[4] Diethyl ether is also a common choice. The solvent must be rigorously dried, as any trace of water will quench the Grignard reagent.[2]
-
Alternative Methods: For substrates that are highly sensitive, a halogen-magnesium exchange reaction can be a more effective and chemoselective alternative to direct synthesis.[5] Reacting the starting material with a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures (-78 °C) can provide the desired product with fewer side reactions.
Experimental Protocol
This protocol details the direct synthesis of (4-(trichloromethyl)phenyl)magnesium bromide from magnesium turnings. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials and Equipment
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser and drying tube (e.g., with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Syringes and needles
Workflow Diagram
Caption: Experimental workflow for the synthesis of the Grignard reagent.
Step-by-Step Procedure
-
Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and dropping funnel. Purge the entire system with inert gas for 10-15 minutes.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add one small crystal of iodine.
-
Reagent Solution: In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Fill the dropping funnel with this solution.
-
Initiation: Add a small portion (~10%) of the substrate solution from the dropping funnel to the stirring magnesium suspension. The brown color of the iodine should fade, and gentle bubbling may be observed as the reaction initiates. Gentle warming with a heat gun may be required, but be prepared to cool the flask immediately once the reaction starts.
-
Slow Addition: Once the reaction is sustained, begin the slow, dropwise addition of the remaining substrate solution from the dropping funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction temperature and prevent vigorous boiling.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
-
Quantification and Use: The concentration of the Grignard reagent can be determined via titration (e.g., with a known concentration of I₂) before being used in subsequent reactions. The reagent should be used immediately for best results.
Data Summary
As this is a challenging substrate, yields can be variable. The following table provides representative parameters for a typical aryl Grignard synthesis, which should serve as a starting point for optimization.
| Parameter | Recommended Value | Notes |
| Equivalents of Mg | 1.2 - 1.5 eq. | A slight excess is used to ensure full conversion of the halide. |
| Substrate Conc. | 0.5 - 1.0 M in THF | Higher concentrations can lead to more side reactions.[1] |
| Addition Time | 1 - 2 hours | Slow addition is critical for minimizing byproduct formation. |
| Reaction Temperature | 25 - 40 °C (gentle reflux) | External cooling should be applied to avoid overheating. |
| Expected Yield | 40 - 70% (Variable) | Yield is highly dependent on purity of reagents and reaction control. Titration is necessary for accurate quantification. |
Safety Precautions
-
Flammability: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reaction: The Grignard formation is highly exothermic and can boil vigorously if the substrate is added too quickly. Keep an ice bath on hand at all times.
-
Moisture Sensitivity: Grignard reagents react violently with water. Ensure all glassware is dry and an inert atmosphere is maintained.
-
Quenching: When the reaction is complete or needs to be quenched, do so by slowly adding the Grignard solution to a cooled, stirred acidic solution (e.g., 1 M HCl) or saturated ammonium chloride solution. Never add water directly to the Grignard solution.
References
Application Notes and Protocols: Lithiation of 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the theoretical and practical considerations for the lithiation of 1-bromo-4-(trichloromethyl)benzene to form 4-(trichloromethyl)phenyllithium. Due to the absence of specific literature precedents for this reaction, this guide outlines a generalized protocol based on established principles of lithium-halogen exchange reactions, while emphasizing the potential challenges and safety precautions necessitated by the reactive trichloromethyl moiety. The resulting organolithium species is a potentially valuable intermediate for the synthesis of novel compounds in drug discovery and materials science.
Introduction
Lithium-halogen exchange is a powerful tool in organic synthesis for the generation of aryllithium reagents. These reagents are highly nucleophilic and serve as versatile intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. The target molecule, this compound, presents a unique challenge due to the presence of a trichloromethyl group, which is a strong electron-withdrawing group and a potential site for undesired side reactions with organolithium reagents.
The successful and chemoselective lithiation at the bromine-bearing carbon would yield 4-(trichloromethyl)phenyllithium, a reactive intermediate that could be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the (trichloromethyl)benzene scaffold. This functionality is of interest in medicinal chemistry due to the unique properties conferred by the trichloromethyl group.
Challenges and Chemoselectivity
The primary challenge in the lithiation of this compound is achieving selective lithium-halogen exchange at the C-Br bond without reacting with the CCl₃ group. Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases and nucleophiles that can potentially react with the trichloromethyl group in several ways:
-
α-Metalation: Deprotonation of the carbon bearing the chlorine atoms, if a hydrogen were present. In this case, there are no alpha-protons.
-
Halogen-Metal Exchange at C-Cl: Although generally slower than for C-Br, exchange at one of the C-Cl bonds is a possibility.
-
Nucleophilic Attack: Direct attack on a chlorine atom, leading to the displacement of a chloride ion and the formation of a dichloromethyl radical or anion, which could lead to complex side products.
-
Elimination: Formation of a dichlorocarbene species.
To favor the desired lithium-bromine exchange, extremely low temperatures are critical to kinetically favor the faster Br/Li exchange over competing side reactions.
Experimental Protocols
Safety Precautions:
-
This reaction should only be performed by trained personnel in a well-ventilated fume hood.
-
Organolithium reagents are pyrophoric and react violently with water and protic solvents.
-
All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
General Protocol for the Lithiation of this compound (Hypothetical)
This protocol is a starting point for small-scale exploratory reactions and has not been validated. Careful monitoring and analysis at each step are essential.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dry ice)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -95 °C.
-
Stirring: Stir the reaction mixture at -100 °C for 30-60 minutes. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise at -100 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results from such experiments should be structured. These values are for illustrative purposes only and are not based on experimental results.
Table 1: Optimization of Lithiation Conditions (Illustrative Data)
| Entry | Reagent (eq) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Desired Product Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 30 | 50 | 20 |
| 2 | n-BuLi (1.1) | THF | -100 | 30 | 70 | 45 |
| 3 | n-BuLi (1.1) | THF/Et₂O (1:1) | -100 | 30 | 65 | 40 |
| 4 | s-BuLi (1.1) | THF | -100 | 30 | 75 | 50 |
| 5 | t-BuLi (2.1) | THF | -100 | 15 | 80 | 35 (with side products) |
Table 2: Trapping of 4-(Trichloromethyl)phenyllithium with Various Electrophiles (Illustrative Data)
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | (4-(Trichloromethyl)phenyl)(phenyl)methanol | 42 |
| 2 | CO₂ then H⁺ | 4-(Trichloromethyl)benzoic acid | 35 |
| 3 | Dimethylformamide | 4-(Trichloromethyl)benzaldehyde | 38 |
| 4 | Chlorotrimethylsilane | 1-(Trichloromethyl)-4-(trimethylsilyl)benzene | 55 |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the lithiation of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the lithiation and subsequent electrophilic quench.
Conclusion and Recommendations
The lithiation of this compound is a scientifically interesting but experimentally challenging transformation. The protocol and data provided herein are hypothetical and intended to serve as a guide for initial, small-scale investigations. The extreme reactivity of organolithium reagents, coupled with the potential for side reactions at the trichloromethyl group, necessitates a cautious and systematic approach.
It is strongly recommended that any researcher attempting this reaction:
-
Conduct a thorough literature search for any new information that may become available.
-
Perform initial reactions on a millimole scale or smaller.
-
Carefully monitor reaction temperatures and use a reliable low-temperature bath.
-
Analyze crude reaction mixtures by techniques such as ¹H NMR and GC-MS to identify all products and byproducts to understand the chemoselectivity.
-
Consider alternative lithiating agents or reaction conditions if the initial attempts with n-BuLi are unsuccessful.
Successful development of a protocol for this reaction could provide valuable synthetic routes to novel chemical entities for various applications.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-4-(trichloromethyl)benzene. This versatile building block can be functionalized through various palladium-catalyzed reactions to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar aryl bromides and serve as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[1] Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer high functional group tolerance and often proceed under mild reaction conditions.[2]
The substrate of interest, this compound, features a reactive carbon-bromine bond amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The trichloromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aryl bromide.
General Catalytic Cycle
The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3] This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins.[4]
Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 80-90 |
Note: The data in this table is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of 4-(Trichloromethyl)-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(trichloromethyl)-1,1'-biphenyl.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a valuable method for the synthesis of substituted alkenes, such as stilbenes.[6]
Illustrative Reaction Conditions for Heck Reaction of Aryl Bromides with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 80-95 |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 75-90 |
| Pd/C (5) | - | NaOAc | DMA | 130 | 70-85 |
Note: The data in this table is illustrative for typical Heck reactions of aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of (E)-1-(4-(Trichloromethyl)phenyl)-2-phenylethene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
Illustrative Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | DMF | 70 | >90 |
Note: The data in this table is illustrative for typical Sonogashira reactions of aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of 1-(Phenyl)ethynyl-4-(trichloromethyl)benzene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound and phenylacetylene in a mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel to obtain the desired diarylacetylene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[8] This reaction is a powerful tool for the synthesis of anilines and other N-aryl compounds.[1]
Illustrative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | >90 |
| Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 80-90 |
Note: The data in this table is illustrative for typical Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of N-Phenyl-4-(trichloromethyl)aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).
-
Add a solution of this compound and aniline in anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as determined by GC-MS or TLC analysis).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.[9]
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Strategic Use of 1-Bromo-4-(trichloromethyl)benzene in the Synthesis of Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Bromo-4-(trichloromethyl)benzene has emerged as a key starting material for the synthesis of trifluoromethylated aromatic compounds. Its utility lies in a straightforward two-step synthetic pathway: the fluorination of the trichloromethyl group to a trifluoromethyl group, followed by the versatile palladium-catalyzed cross-coupling of the C-Br bond. These application notes provide detailed protocols and data for the synthesis and application of this important building block.
Synthetic Pathway Overview
The primary application of this compound is as a precursor to 1-bromo-4-(trifluoromethyl)benzene, a versatile building block for introducing the 4-(trifluoromethyl)phenyl group. The overall transformation is a two-step process.
Application of 1-bromo-4-(trichloromethyl)benzene in the Synthesis of Agrochemicals: A Detailed Protocol for the Preparation of a Key Fipronil Intermediate
Introduction:
1-bromo-4-(trichloromethyl)benzene is a versatile chemical intermediate with significant potential in the synthesis of high-value agrochemicals. Its utility stems from the presence of two key functional groups: a bromine atom, which serves as a convenient handle for cross-coupling and nucleophilic substitution reactions, and a trichloromethyl group, which can be readily converted to the trifluoromethyl moiety. The trifluoromethyl group is a critical component in many modern pesticides, enhancing their efficacy, metabolic stability, and bioavailability. This document provides a detailed application note and protocol for the multi-step synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a crucial intermediate in the production of the broad-spectrum insecticide, Fipronil, starting from this compound.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step reaction sequence starting from this compound. The first step is the conversion of the trichloromethyl group to a trifluoromethyl group via a fluorination reaction. The resulting 4-bromobenzotrifluoride then undergoes amination to introduce an amino group onto the aromatic ring. The final step involves the regioselective chlorination of the aniline derivative to yield the target intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline.
Caption: Synthetic pathway from this compound to a Fipronil intermediate.
Experimental Protocols
Step 1: Synthesis of 4-bromobenzotrifluoride from this compound
This procedure describes the fluorination of the trichloromethyl group to a trifluoromethyl group using a suitable fluorinating agent.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 5214-11-9 | 274.36 | 100 g (0.364 mol) |
| Anhydrous Hydrogen Fluoride (HF) | 7664-39-3 | 20.01 | 110 g (5.5 mol) |
| Antimony Pentachloride (SbCl5) (catalyst) | 7647-18-9 | 299.01 | 5 g (0.0167 mol) |
| Dichloromethane (for workup) | 75-09-2 | 84.93 | 500 mL |
| Sodium Bicarbonate (5% aq. solution) | 144-55-8 | 84.01 | 2 x 250 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 20 g |
Procedure:
-
In a pressure-resistant reactor (e.g., a Hastelloy autoclave) equipped with a magnetic stirrer and a thermocouple, add this compound (100 g, 0.364 mol) and antimony pentachloride (5 g, 0.0167 mol).
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Carefully condense anhydrous hydrogen fluoride (110 g, 5.5 mol) into the reactor.
-
Seal the reactor and slowly warm it to room temperature, then heat to 80°C.
-
Maintain the reaction at 80°C for 6 hours, monitoring the internal pressure.
-
Cool the reactor to room temperature and carefully vent the excess HF into a calcium hydroxide scrubber.
-
Pour the reaction mixture onto crushed ice (500 g).
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-bromobenzotrifluoride as a colorless liquid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| 4-bromobenzotrifluoride | 82.3 | 74.1 | 90 | >98% |
Step 2: Synthesis of 4-(trifluoromethyl)aniline from 4-bromobenzotrifluoride
This step involves the amination of the aryl bromide using a copper-catalyzed reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-bromobenzotrifluoride | 402-43-7 | 225.01 | 70 g (0.311 mol) |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 350 mL |
| Copper(I) Oxide (Cu2O) | 1317-39-1 | 143.09 | 3.5 g (0.0245 mol) |
| Toluene | 108-88-3 | 92.14 | 300 mL |
| Ethyl Acetate (for workup) | 141-78-6 | 88.11 | 500 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Sodium Hydroxide (2 M) | 1310-73-2 | 40.00 | As needed |
Procedure:
-
To a high-pressure autoclave, add 4-bromobenzotrifluoride (70 g, 0.311 mol), aqueous ammonia (350 mL), copper(I) oxide (3.5 g, 0.0245 mol), and toluene (300 mL).
-
Seal the autoclave and heat the mixture to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with water (200 mL).
-
Extract the product into 1 M hydrochloric acid.
-
Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with 2 M sodium hydroxide until pH > 10.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)aniline.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 4-(trifluoromethyl)aniline | 50.1 | 42.6 | 85 | >97% |
Step 3: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
The final step is the selective chlorination of 4-(trifluoromethyl)aniline.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-(trifluoromethyl)aniline | 455-14-1 | 161.12 | 40 g (0.248 mol) |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 69.7 g (0.522 mol) |
| Acetonitrile | 75-05-8 | 41.05 | 400 mL |
| Dichloromethane (for workup) | 75-09-2 | 84.93 | 500 mL |
| Sodium Sulfite (10% aq. solution) | 7757-83-7 | 126.04 | 200 mL |
Procedure:
-
Dissolve 4-(trifluoromethyl)aniline (40 g, 0.248 mol) in acetonitrile (400 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (69.7 g, 0.522 mol) portion-wise over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (500 mL) and wash with 10% aqueous sodium sulfite solution (200 mL) to remove any excess NCS.
-
Wash with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dichloro-4-(trifluoromethyl)aniline.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 2,6-dichloro-4-(trifluoromethyl)aniline | 57.0 | 49.6 | 87 | >98% |
Overall Process Workflow
Caption: Detailed workflow for the synthesis of the target intermediate.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions must be taken when handling hazardous materials such as anhydrous hydrogen fluoride and antimony pentachloride.
Scalable Synthesis of 1-Bromo-4-(trichloromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 1-bromo-4-(trichloromethyl)benzene, a valuable building block in the development of pharmaceuticals and other advanced materials. The synthesis is presented as a two-step process, commencing with the bromination of toluene to yield p-bromotoluene, followed by the free-radical chlorination of the methyl group to afford the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is strategically performed in two key steps to ensure the desired isomeric purity. The initial electrophilic bromination of toluene correctly positions the bromo group at the para position, leveraging the ortho-, para-directing effect of the methyl group. Subsequent free-radical chlorination of the methyl group to the trichloromethyl group is then carried out. Attempting to chlorinate toluene first would result in a trichloromethyl group that directs subsequent bromination to the meta position, leading to an undesired isomer.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Scalable Synthesis of p-Bromotoluene
The preferred scalable method for the synthesis of p-bromotoluene is the direct liquid-phase bromination of toluene using elemental bromine in the presence of a Lewis acid catalyst. This method is amenable to industrial-scale production and offers good selectivity for the para isomer, which can be further purified by crystallization.
Quantitative Data for p-Bromotoluene Synthesis
| Parameter | Value | Reference |
| Reactants | Toluene, Bromine | [1] |
| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) | [1] |
| Toluene:Bromine Molar Ratio | 0.8:1 to 1.2:1 | [1] |
| Reaction Temperature | 15 °C to 70 °C | [1] |
| Typical p:o Isomer Ratio | 55:45 to 90:10 | [1] |
| Purity after Crystallization | Up to 99.5% | [1] |
| Yield | High (specific yield dependent on conditions and purification) | [1] |
Experimental Protocol for p-Bromotoluene Synthesis
This protocol is a representative procedure for the scalable synthesis of p-bromotoluene.
Materials:
-
Toluene
-
Liquid Bromine
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Sodium hydroxide (NaOH) solution, 10%
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent for crystallization (e.g., ethanol)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas scrubber.
-
Cooling/heating circulator.
-
Crystallization vessel.
-
Filtration apparatus.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reactor with toluene. The reaction can be performed neat or with an inert solvent.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the toluene with stirring.
-
Bromine Addition: Cool the mixture to 15-20 °C. Slowly add liquid bromine from the dropping funnel over a period of 2-4 hours, maintaining the temperature between 15 °C and 70 °C. The hydrogen bromide gas evolved should be directed to a scrubber containing a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the consumption of toluene and the formation of bromotoluene isomers.
-
Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove HBr and unreacted bromine), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) by distillation.
-
Purification by Crystallization: The crude mixture of bromotoluene isomers is purified by multi-stage crystallization. Cool the crude product to a temperature between -25 °C and 35 °C to crystallize the p-bromotoluene.[1] The solid is collected by filtration. This process can be repeated to achieve the desired purity of at least 99.5%.[1]
Step 2: Scalable Synthesis of this compound
The second step involves the exhaustive free-radical chlorination of the methyl group of p-bromotoluene. This transformation is typically initiated by ultraviolet (UV) light.
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Reactant | p-Bromotoluene |
| Reagent | Chlorine gas |
| Initiator | UV light |
| Reaction Temperature | 100-140 °C |
| Product Purity | >95% (typical) |
| Yield | High (specific yield dependent on conditions) |
Experimental Protocol for this compound Synthesis
This protocol outlines a general procedure for the photochemical chlorination of p-bromotoluene.
Materials:
-
p-Bromotoluene
-
Chlorine gas
-
Nitrogen gas
Equipment:
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet tube, thermometer, and reflux condenser connected to a gas scrubber.
-
Heating mantle or oil bath.
-
Distillation apparatus for purification.
Procedure:
-
Reaction Setup: Charge the photochemical reactor with purified p-bromotoluene.
-
Inerting: Purge the reactor with nitrogen gas to remove any oxygen.
-
Heating: Heat the p-bromotoluene to 100-140 °C.
-
Chlorination: While irradiating with UV light, introduce a steady stream of chlorine gas below the surface of the liquid. The reaction is exothermic and the temperature should be carefully controlled. The hydrogen chloride gas produced should be directed to a scrubber.
-
Reaction Monitoring: Monitor the reaction progress by GC, following the disappearance of p-bromotoluene and the sequential formation of 1-bromo-4-(chloromethyl)benzene, 1-bromo-4-(dichloromethyl)benzene, and finally this compound. The reaction is continued until the desired level of conversion is achieved.
-
Purging: Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a solid.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the two-step synthesis.
Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrCl₃ | [2] |
| Molecular Weight | 274.37 g/mol | |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| CAS Number | 17760-03-1 |
-
¹H NMR (CDCl₃): Aromatic protons would appear as two doublets in the range of δ 7.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (CDCl₃): Signals for the aromatic carbons would be observed, with the carbon bearing the bromine atom and the carbon bearing the trichloromethyl group being distinct. The carbon of the -CCl₃ group would also have a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and three chlorine atoms.
Safety Considerations
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorine Gas: Highly toxic and corrosive. A respiratory irritant that can cause severe lung damage. Must be handled in a well-ventilated fume hood with a dedicated scrubber.
-
Hydrogen Bromide and Hydrogen Chloride: Corrosive gases that are byproducts of the reactions. Must be scrubbed from the off-gas.
-
UV Radiation: The photochemical reaction requires a UV light source. Proper shielding must be in place to prevent exposure to harmful UV radiation.
It is imperative that all experimental work is conducted in a well-ventilated laboratory, and appropriate personal protective equipment, including safety glasses, lab coat, and gloves, is worn at all times. A thorough risk assessment should be performed before commencing any experimental work.
References
Application Notes and Protocols for Polymers Derived from Halogenated Benzene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional polymers, which possess reactive groups, are of paramount importance in various scientific and technological fields, including drug delivery, diagnostics, and materials science. The ability to introduce specific functionalities onto a polymer backbone allows for the covalent attachment of drugs, targeting moieties, or other active molecules. While 1-bromo-4-(trichloromethyl)benzene is not a conventional monomer for polymerization, its structural analog, 4-chloromethylstyrene (CMS), serves as an excellent and widely studied precursor for the synthesis of functional polymers. The chloromethyl group in poly(4-chloromethylstyrene) (PCMS) is a versatile handle for a wide range of post-polymerization modifications. This document provides detailed application notes and protocols for the synthesis of polymers from 4-chloromethylstyrene, which can serve as a valuable guide for researchers interested in developing novel functional polymeric materials. Additionally, the potential role of molecules like this compound as initiators in controlled radical polymerization is briefly discussed.
Application Notes: Poly(4-chloromethylstyrene) and its Derivatives
Poly(4-chloromethylstyrene) is a highly versatile polymer due to the presence of the reactive benzylic chloride group in each repeating unit. This functionality allows for a plethora of chemical modifications, making PCMS a valuable platform for various applications.
-
Drug Delivery: The chloromethyl groups can be used to covalently attach drug molecules to the polymer backbone, creating polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Gene Delivery: The polymer can be functionalized with cationic groups to facilitate the complexation and delivery of nucleic acids (DNA, siRNA) into cells.
-
Biocatalysis: Enzymes can be immobilized on PCMS-based supports, enhancing their stability and reusability.
-
Sensors: The introduction of specific recognition elements onto the PCMS backbone can lead to the development of chemical and biological sensors.
-
Functional Surfaces: Surfaces can be coated with PCMS and subsequently modified to create materials with desired properties, such as biocompatibility, anti-fouling, or specific cell adhesion.
-
Flame Retardants: Brominated polymers are known for their flame-retardant properties. Bromine-containing compounds can be incorporated into polymers during polymerization to enhance their fire resistance.[1][2]
The reactivity of the chloromethyl group allows for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylates, enabling the synthesis of a diverse library of functional polymers.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and results for the polymerization of 4-chloromethylstyrene (CMS) via free radical polymerization and atom transfer radical polymerization (ATRP).
Table 1: Free Radical Polymerization of 4-Chloromethylstyrene
| Initiator | Monomer Concentration (M) | Solvent | Temperature (°C) | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | T₉ (°C) | Reference |
| AIBN | Bulk | - | 70 | - | - | - | 101 | [3] |
| AIBN | Solution | DMF | 70 | - | - | - | - | [4] |
| TEMPO | Bulk | - | 125 | 6.5 | 26100 | 1.44 | - | [5] |
Mₙ: Number-average molecular weight; Mₙ/Mₙ (PDI): Polydispersity Index; T₉: Glass transition temperature; AIBN: α,α'-Azobisisobutyronitrile; DMF: N,N-Dimethylformamide; TEMPO: 2,2,6,6-Tetramethyl-1-piperidinyloxyl.
Table 2: Atom Transfer Radical Polymerization (ATRP) of 4-Chloromethylstyrene
| Initiator | Catalyst/Ligand | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| 1-PEBr | CuBr/bpy | - | Anisole | 130 | - | - | [3] |
| - | CuCl/bpy | - | Cyclohexanone | 110 | - | - | [3] |
| Octafunctional calixarene | CuBr/bpy | up to 12000 | Bulk | 100 | up to 340,000 | narrow | [6] |
1-PEBr: 1-Phenylethyl bromide; CuBr: Copper(I) bromide; bpy: 2,2'-bipyridine; CuCl: Copper(I) chloride.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-chloromethylstyrene) by Free Radical Polymerization
This protocol describes the synthesis of poly(4-chloromethylstyrene) using AIBN as a free radical initiator.[7]
Materials:
-
4-Chloromethylstyrene (CMS) monomer
-
α,α'-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
-
Schlenk flask or round-bottom flask with a condenser
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: Purify the CMS monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of CMS monomer in anhydrous toluene.
-
Initiator Addition: Add AIBN (typically 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by gravimetry or NMR.
-
Termination and Precipitation: After the desired time (or conversion), stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Synthesis of Poly(4-chloromethylstyrene) by Atom Transfer Radical Polymerization (ATRP)
This protocol provides a general procedure for the controlled polymerization of CMS using a copper-based catalyst system.[8]
Materials:
-
4-Chloromethylstyrene (CMS) monomer (purified as in Protocol 1)
-
Ethyl 2-bromoisobutyrate (EBiB) or other suitable ATRP initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy) as the ligand
-
Anhydrous anisole (or other suitable solvent)
-
Methanol
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and the ligand (e.g., PMDETA in a 1:1 molar ratio to CuBr).
-
Monomer and Initiator Addition: In a separate Schlenk flask, prepare a solution of the CMS monomer and the initiator (EBiB) in anhydrous anisole.
-
Degassing: Degas the monomer/initiator solution by three freeze-pump-thaw cycles.
-
Reaction Initiation: Using a degassed syringe, transfer the monomer/initiator solution to the flask containing the catalyst system.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir under an inert atmosphere.
-
Monitoring: Take samples periodically under inert conditions to monitor the monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by GPC).
-
Termination: To stop the polymerization, cool the reaction mixture and expose it to air to oxidize the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer solution into a large excess of methanol.
-
Drying: Filter and dry the polymer as described in Protocol 1.
Visualizations
Polymerization Mechanisms
Caption: Free Radical Polymerization of 4-Chloromethylstyrene.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. EP3166980B1 - Preparation of bromine-containing polymers and their application as flame retardants - Google Patents [patents.google.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Photochemical Reactions of 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential photochemical reactions of 1-bromo-4-(trichloromethyl)benzene, a compound of interest in synthetic chemistry due to its dual reactive sites: a photolabile carbon-bromine bond and a trichloromethyl group. The protocols outlined below are based on established photochemical methodologies for aryl halides and are intended to serve as a starting point for experimental investigation.
Introduction
This compound possesses a unique combination of functional groups that makes it a versatile substrate for photochemical transformations. The presence of a bromine atom on the aromatic ring allows for a variety of light-induced reactions, including homolytic cleavage to form an aryl radical. This reactive intermediate can then participate in a range of synthetic transformations, offering pathways to novel and complex molecules. The electron-withdrawing nature of the trichloromethyl group can influence the electronic properties of the aromatic ring and the reactivity of the C-Br bond.
Potential Photochemical Applications
The photochemical reactivity of this compound can be harnessed for several synthetic applications, including:
-
Homolytic Aromatic Substitution: Generation of the 4-(trichloromethyl)phenyl radical allows for the formation of new carbon-carbon bonds through reactions with various aromatic and heteroaromatic systems.
-
Reductive Dehalogenation: In the presence of a suitable hydrogen donor, the aryl radical can be quenched to yield 4-(trichloromethyl)benzene, providing a mild method for removing the bromine atom.
-
Nucleophilic Aromatic Substitution (SNAr): Photochemical activation can facilitate the substitution of the bromine atom with various nucleophiles, a reaction that might be challenging under thermal conditions for unactivated aryl halides.
-
Photo-Finkelstein Reaction: Conversion of the aryl bromide to the corresponding aryl iodide can be achieved under mild, photo-induced conditions, offering an alternative to traditional metal-catalyzed methods.
Data Presentation
The following tables summarize representative quantitative data for analogous photochemical reactions of aryl bromides. These values should be considered as a general guide for the expected outcomes of reactions involving this compound.
Table 1: Representative Yields for Photochemical Direct Arylation of Aryl Bromides
| Aryl Bromide Substrate | Arene Partner | Photocatalyst | Light Source | Temperature (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Benzene | Ir(ppy)₃ | 14 W CFL | 35 | 75 |
| 1-Bromo-4-(trifluoromethyl)benzene | Benzene | Ir(ppy)₃ | 14 W CFL | 35 | 82 |
| This compound (Expected) | Benzene | Ir(ppy)₃ | 14 W CFL | ~35-70 | ~70-85 |
Data is illustrative and based on analogous reactions reported in the literature.[1]
Table 2: Representative Yields for Photo-induced Iodination of Aryl Bromides
| Aryl Bromide Substrate | Iodine Source | Additive | Light Source | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | NaI | I₂ (cat.) | UV (254 nm) | 38-40 | 93 |
| Methyl 4-bromobenzoate | NaI | I₂ (cat.) | UV (254 nm) | 38-40 | 85 |
| This compound (Expected) | NaI | I₂ (cat.) | UV (254 nm) | ~38-40 | ~80-90 |
Data is illustrative and based on analogous reactions reported in the literature.[2]
Experimental Protocols
The following are detailed protocols for key photochemical reactions that could be applied to this compound.
Protocol 1: Visible-Light Mediated Direct Arylation
This protocol describes a method for the direct arylation of this compound with an unactivated arene using a photoredox catalyst.[1][3]
Materials:
-
This compound
-
Arene (e.g., benzene, toluene)
-
Potassium tert-butoxide (KOtBu)
-
Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃])
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., 14 W compact fluorescent lamp - CFL)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (0.5 mmol), potassium tert-butoxide (1.5 mmol, 3 equiv), and [Ir(ppy)₃] (0.0125 mmol, 2.5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (0.83 mL) and the arene partner (e.g., benzene, 5 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 14 W CFL and stir vigorously at a controlled temperature (e.g., 70 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: UV-Induced Iodination (Photo-Finkelstein Reaction)
This protocol details a transition-metal-free method for the conversion of this compound to 1-iodo-4-(trichloromethyl)benzene.[2]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Quartz reaction tube
-
UV photoreactor (e.g., equipped with a 254 nm lamp)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a quartz reaction tube, dissolve this compound (1.0 mmol), sodium iodide (1.5 mmol, 1.5 equiv), and a catalytic amount of iodine (0.1 mmol, 10 mol%) in anhydrous acetonitrile (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction tube in a UV photoreactor and irradiate with a 254 nm lamp at room temperature while stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 38-40 hours).
-
After the reaction is complete, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 1-iodo-4-(trichloromethyl)benzene.
Mandatory Visualizations
The following diagrams illustrate the proposed photochemical reaction pathways and a general experimental workflow.
Caption: Homolytic cleavage of the C-Br bond upon photoirradiation.
Caption: Proposed mechanism for visible-light mediated direct arylation.
Caption: General workflow for a photochemical experiment.
References
Troubleshooting & Optimization
Preventing homo-coupling in Heck reactions of 1-bromo-4-(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling during Heck reactions involving the electron-deficient substrate, 1-bromo-4-(trichloromethyl)benzene.
Troubleshooting Guide: Minimizing Homo-coupling Byproducts
Undesired homo-coupling of this compound to form 4,4'-bis(trichloromethyl)biphenyl is a common side reaction in palladium-catalyzed Heck couplings. This guide provides a systematic approach to troubleshoot and minimize this byproduct.
Problem: Significant formation of 4,4'-bis(trichloromethyl)biphenyl is observed.
Potential Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Palladium black precipitation: Unstabilized Pd(0) species can aggregate, leading to palladium black, which can promote homo-coupling. | • Increase Ligand:Pd Ratio: A higher ligand-to-palladium ratio can help maintain a monoligated, soluble palladium complex, which is more selective for the Heck pathway. Ratios of 2:1 to 4:1 are often effective. • Choose Appropriate Ligands: Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and disfavor the pathways leading to homo-coupling. |
| Base Selection | Base-mediated side reactions: The choice and strength of the base can significantly influence the reaction pathway. Stronger bases can sometimes promote side reactions. | • Weaker Inorganic Bases: Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger organic amines. • Screening Different Bases: The optimal base is often substrate-dependent. A screening of bases such as sodium acetate (NaOAc), potassium phosphate (K₃PO₄), and organic amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be necessary. |
| Solvent Effects | Solvent polarity and coordination: The solvent can influence the stability of catalytic intermediates and the solubility of reagents. | • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are generally effective for Heck reactions. • Aqueous Conditions: In some cases, the addition of water to the solvent system (e.g., DMF/H₂O) can suppress the formation of biaryl side products.[1] |
| Reaction Temperature | High temperatures promoting side reactions: Elevated temperatures, while often necessary for activating aryl bromides, can also accelerate decomposition pathways and side reactions like homo-coupling. | • Temperature Optimization: Carefully screen a range of temperatures (e.g., 80-120 °C) to find the lowest effective temperature that promotes the Heck reaction without significant byproduct formation. |
| Reaction Concentration | High concentration of aryl bromide: A high concentration of this compound can favor the bimolecular homo-coupling reaction. | • Slower Addition: Consider adding the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
Logical Workflow for Troubleshooting Homo-Coupling
Caption: A step-by-step troubleshooting workflow for addressing homo-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homo-coupling in Heck reactions?
A1: this compound is an electron-deficient aryl bromide due to the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. Electron-deficient aryl halides can be more susceptible to side reactions like homo-coupling under certain palladium-catalyzed conditions. The precise mechanism can vary, but it can involve the reaction of two molecules of the aryl bromide with the palladium catalyst, leading to the formation of a biaryl product.
Q2: What is the proposed mechanism for homo-coupling?
A2: Several mechanistic pathways for homo-coupling have been proposed. One common pathway involves the oxidative addition of two aryl halide molecules to a Pd(0) center, followed by reductive elimination to form the biaryl product. Another possibility, especially in the absence of stabilizing ligands, is the formation of palladium nanoparticles that can catalyze the homo-coupling reaction.
Caption: Simplified comparison of Heck and homo-coupling catalytic cycles.
Q3: Can the choice of palladium precursor affect homo-coupling?
A3: Yes, the choice of palladium precursor can have an impact. Pd(OAc)₂ is a common and often effective precursor. Pre-formed Pd(0) sources like Pd₂(dba)₃ might behave differently. The key is the in-situ formation of the active Pd(0)L₂ species. If the reduction of Pd(II) to Pd(0) is not well-controlled or if the resulting Pd(0) is not adequately stabilized by ligands, homo-coupling may be more prevalent.
Q4: Are there any additives that can help suppress homo-coupling?
A4: Yes, certain additives can be beneficial. For instance, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve the efficiency and selectivity of Heck reactions, potentially by stabilizing palladium intermediates. Some studies have also explored the use of silver salts to promote a cationic pathway in the Heck reaction, which can alter selectivity, although this may introduce other complexities.
Quantitative Data on Reaction Parameters (Based on Analogous Systems)
Table 1: Effect of Base and Solvent on the Heck Reaction of 4-Bromoacetophenone with Styrene
| Entry | Base | Solvent | Temperature (°C) | Yield of Heck Product (%) | Observations |
| 1 | K₂CO₃ | DMF | 120 | 85 | Good yield, some byproducts |
| 2 | Cs₂CO₃ | Dioxane | 100 | 92 | High yield, cleaner reaction |
| 3 | NEt₃ | DMF | 120 | 78 | Lower yield compared to inorganic bases |
| 4 | K₃PO₄ | DMAc | 110 | 88 | Effective, good alternative to Cs₂CO₃ |
| 5 | NaOAc | NMP | 130 | 82 | Moderate yield at higher temperature |
Data compiled and generalized from analogous systems reported in the literature.
Table 2: Influence of Ligand on Heck Reaction Selectivity
| Entry | Ligand | Ligand:Pd Ratio | Yield of Heck Product (%) | Yield of Homo-coupled Product (%) |
| 1 | PPh₃ | 2:1 | 75 | 15 |
| 2 | P(o-tol)₃ | 2:1 | 85 | 8 |
| 3 | P(t-Bu)₃ | 2:1 | 94 | < 2 |
| 4 | XPhos | 2:1 | 92 | < 3 |
| 5 | None | - | 40 | 35 |
Data is representative and based on trends observed for electron-deficient aryl bromides.
Detailed Experimental Protocols (Representative)
The following protocols are based on successful Heck reactions of electron-deficient aryl bromides and should be adapted and optimized for this compound.
Protocol 1: High-Selectivity Heck Reaction Using a Bulky Phosphine Ligand
This protocol is designed to minimize homo-coupling by using a bulky, electron-rich phosphine ligand.
Reagents:
-
This compound (1.0 mmol)
-
Styrene (or other alkene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound and the alkene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Phosphine-Free Heck Reaction in a Polar Aprotic Solvent
This protocol offers a simpler setup but may require more optimization to suppress homo-coupling. The choice of base is critical.
Reagents:
-
This compound (1.0 mmol)
-
Styrene (or other alkene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB, 1.0 mmol) (optional, can improve results)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, combine this compound, Pd(OAc)₂, K₂CO₃, and TBAB (if used).
-
Add the anhydrous DMF and the alkene.
-
Equip the flask with a reflux condenser and heat the mixture to 120 °C under an inert atmosphere.
-
Stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
References
Optimizing catalyst loading for Sonogashira coupling of 1-bromo-4-(trichloromethyl)benzene
Technical Support Center: Sonogashira Coupling
Welcome to the technical support center for optimizing Sonogashira coupling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for the coupling of challenging substrates like 1-bromo-4-(trichloromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Sonogashira coupling of an electron-deficient aryl bromide?
A typical starting point for catalyst loading in Sonogashira couplings of aryl bromides is between 0.5 mol% and 5 mol% of the palladium precatalyst. Given that this compound is an electron-deficient aryl bromide, the oxidative addition step is generally facilitated.[1][2] Therefore, you can often start at the lower end of this range (e.g., 0.5 - 1.0 mol%) and adjust based on reaction performance. For highly efficient catalyst systems, loadings can sometimes be reduced to as low as 0.0002 mol%.[3]
Q2: How does the electron-withdrawing trichloromethyl (-CCl₃) group on the benzene ring affect the reaction?
The -CCl₃ group is strongly electron-withdrawing. This property generally accelerates the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center.[2] This can be advantageous, potentially allowing for lower catalyst loadings or milder reaction conditions compared to electron-rich or sterically hindered aryl bromides.[1][4] However, the high electrophilicity of the aromatic ring can also make it more susceptible to side reactions if not properly controlled.
Q3: What are the common signs of catalyst deactivation, and how can it be prevented?
Signs of catalyst deactivation include a reaction that starts but then stalls before completion (as observed by TLC or LC-MS) or the formation of palladium black. Deactivation can be caused by:
-
High Temperatures: Can lead to the formation of inactive palladium aggregates.
-
Presence of Oxygen: Can oxidize the active Pd(0) species.
-
Impurities: Functional groups in the starting materials or solvent can sometimes poison the catalyst.
To prevent deactivation, ensure your solvent and base are thoroughly degassed, maintain a strict inert (N₂ or Ar) atmosphere, and avoid excessive heating.[5] Using bulky, electron-rich phosphine ligands can also create more stable catalytic complexes.[2]
Q4: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) byproduct?
Glaser coupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen. To minimize it:
-
Thoroughly Degas: Ensure the solvent, base, and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the mixture for an extended period.[6]
-
Use Copper-Free Conditions: Many modern protocols avoid the use of a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[3][7] These methods often rely on a suitable base and palladium/ligand system alone.
Q5: What are some recommended palladium sources and ligands for this type of coupling?
For aryl bromides, especially those that are not overly challenging, standard catalysts often work well. However, for optimization and achieving low catalyst loadings, more advanced systems are recommended:
-
Palladium Sources: Pd(PPh₃)₂Cl₂, Pd(OAc)₂, and Pd₂(dba)₃ are common and effective precatalysts.[8]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective as they promote the formation of the active monoligated Pd(0) species and stabilize the catalyst.[2] Good choices include triphenylphosphine (PPh₃), P(t-Bu)₃, and more specialized biaryl phosphine ligands like SPhos or XPhos, particularly if the reaction proves difficult.[5]
Troubleshooting Guide
Problem 1: Low or zero conversion of this compound.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The chosen Pd/ligand system may not be active enough. Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). If this fails, screen different ligands such as P(t-Bu)₃ or dppf.[9] |
| Reaction Temperature Too Low | Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require heat.[9] Gradually increase the temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring for product formation and byproduct generation. |
| Inappropriate Base or Solvent | The base may not be strong enough, or the solvent may not be suitable. Common bases include triethylamine (TEA), diisopropylamine (DIPA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[10] Screen different solvents such as THF, DMF, or dioxane. Ensure all are anhydrous and properly degassed.[9] |
| Catalyst Poisoning | Impurities in the starting materials, solvent, or base could be poisoning the catalyst. Purify starting materials and use high-purity, anhydrous solvents. |
Problem 2: Reaction stalls after partial conversion.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The active catalyst is decomposing over the course of the reaction. Try adding a second, small portion of the palladium precatalyst and ligand to the stalled reaction to see if it restarts. For future runs, consider a more robust ligand or slightly lower reaction temperature. |
| Reagent Limitation | One of the reagents may have been consumed or is not present in the correct stoichiometry. Re-verify the molar equivalents of the alkyne and base relative to the aryl bromide. |
Problem 3: Significant formation of alkyne homocoupling (Glaser) byproduct.
| Possible Cause | Suggested Solution |
| Oxygen in the Reaction | The reaction was not performed under sufficiently inert conditions. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles) and maintain a positive pressure of nitrogen or argon throughout the experiment. |
| Copper-Mediated Pathway | If using a copper co-catalyst (e.g., CuI), this is the likely pathway. Switch to a well-established copper-free Sonogashira protocol.[3] This is the most effective way to eliminate this byproduct. |
Data Presentation: Optimizing Catalyst Loading
The following table provides illustrative data on how varying the catalyst loading of Pd(PPh₃)₂Cl₂/CuI could impact the reaction between this compound and a terminal alkyne.
Table 1: Effect of Catalyst Loading on Reaction Outcome Reaction Conditions: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), TEA (5 mL), 60 °C.
| Pd(PPh₃)₂Cl₂ Loading (mol%) | CuI Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON)* |
| 5.0 | 10.0 | 4 | 95 | 19 |
| 2.5 | 5.0 | 6 | 94 | 38 |
| 1.0 | 2.0 | 12 | 92 | 92 |
| 0.5 | 1.0 | 24 | 85 | 170 |
| 0.1 | 0.2 | 24 | 45 | 450 |
*Turnover Number (TON) = (moles of product) / (moles of catalyst)
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a general procedure for optimizing the palladium catalyst loading for the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene) under copper-free conditions.
1. Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
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Anhydrous base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous, degassed solvent (e.g., THF)
-
Reaction vials with screw caps and septa
-
Standard glassware for workup and purification
2. Procedure:
-
Preparation of Stock Solutions: To ensure accurate dispensing of small quantities, prepare stock solutions of the catalyst and ligand in the reaction solvent. For example, dissolve a known mass of Pd(OAc)₂ and P(t-Bu)₃ to create 0.01 M solutions.
-
Reaction Setup:
-
In an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound (e.g., 0.2 mmol, 1.0 eq).
-
Add the terminal alkyne (e.g., 0.24 mmol, 1.2 eq).
-
Add the anhydrous solvent (e.g., 2 mL of THF).
-
Add the base (e.g., 0.4 mmol, 2.0 eq of DIPEA).
-
-
Catalyst Addition:
-
Using a microliter syringe, add the appropriate volume of the palladium and ligand stock solutions to achieve the desired catalyst loading (e.g., for 1.0 mol%, add 20 µL of the 0.01 M Pd(OAc)₂ solution). A typical Pd:Ligand ratio is 1:2.
-
-
Reaction:
-
Seal the vial tightly and place it in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the isolated yield and characterize the product using NMR and MS.
-
Visualizations
Caption: A simplified diagram of the copper-free Sonogashira catalytic cycle.
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scribd.com [scribd.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Challenges in the purification of 1-bromo-4-(trichloromethyl)benzene products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-bromo-4-(trichloromethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete chlorination of the methyl group on the starting material (e.g., p-bromotoluene) is a common issue, resulting in a mixture of mono-, di-, and trichlorinated products. | Optimize the reaction conditions for the chlorination step. This may involve adjusting the reaction time, temperature, or the molar ratio of the chlorinating agent. Purification methods such as fractional distillation or column chromatography will be necessary to separate the desired trichloromethylated product from the less chlorinated impurities. |
| Product Decomposition During Purification | The trichloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or protic solvents, which can lead to the formation of the corresponding benzoic acid derivative. | Use anhydrous solvents and reagents for all purification steps. Avoid prolonged exposure to atmospheric moisture. If using column chromatography, ensure the silica gel is thoroughly dried. Consider using non-protic solvents for both recrystallization and chromatography. |
| Oily Product Instead of Crystalline Solid | The presence of impurities, particularly the under-chlorinated byproducts (1-bromo-4-(chloromethyl)benzene and 1-bromo-4-(dichloromethyl)benzene), can lower the melting point and prevent crystallization. | Employ a multi-step purification strategy. Start with fractional distillation under reduced pressure to enrich the trichloromethylated compound. Follow this with recrystallization from a suitable solvent system. If impurities persist, column chromatography may be necessary. |
| Poor Separation in Column Chromatography | The polarity of the desired product and the main impurities may be very similar, leading to co-elution. | Optimize the mobile phase. A non-polar solvent system, such as a hexane/dichloromethane gradient, is often effective for separating halogenated aromatic compounds. Use a high-quality silica gel with a consistent particle size. A longer column and a slower flow rate can also improve resolution. |
| Inconsistent Results in Recrystallization | The choice of solvent is critical and can be challenging due to the compound's properties. The product may be too soluble or insoluble in common solvents. | A systematic approach to solvent selection is recommended. Test the solubility in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol). A mixed solvent system, such as hexane/ethyl acetate or toluene/hexane, often provides the best results, where the compound is soluble in one solvent at elevated temperature and insoluble in the other. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities are typically the under-chlorinated precursors from the synthesis, namely 1-bromo-4-(chloromethyl)benzene and 1-bromo-4-(dichloromethyl)benzene. These arise from the incomplete free-radical chlorination of the methyl group of the starting material, p-bromotoluene. Another potential impurity is the hydrolysis product, 4-bromo-benzoic acid, which can form if the product is exposed to moisture.
Q2: How can I effectively remove the under-chlorinated byproducts?
A2: A combination of fractional distillation and recrystallization is often the most effective strategy. Due to the differences in boiling points between the mono-, di-, and trichlorinated species, fractional distillation under reduced pressure can significantly enrich the desired product. Subsequent recrystallization from a carefully selected solvent system, such as a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or toluene), can then remove the remaining impurities.
Q3: What precautions should I take to prevent hydrolysis of the trichloromethyl group?
A3: The trichloromethyl group is sensitive to moisture.[1] It is crucial to use anhydrous solvents and reagents throughout the purification process. Work in a dry atmosphere (e.g., under a nitrogen or argon blanket) whenever possible. When performing column chromatography, use freshly dried silica gel. Avoid protic solvents like alcohols and water in your purification steps unless you are intentionally hydrolyzing the compound.
Q4: What is a suitable solvent system for recrystallizing this compound?
A4: Finding the ideal solvent often requires some experimentation. A good starting point is to test solubility in a range of solvents. For non-polar compounds like this, a mixed solvent system is often effective. Consider dissolving the crude product in a minimal amount of a hot, relatively good solvent (like toluene or dichloromethane) and then slowly adding a "poor" solvent (like hexane or heptane) until turbidity is observed. Allowing this mixture to cool slowly should yield crystals of the purified product.
Q5: Can I use reverse-phase chromatography for purification?
A5: While normal-phase chromatography with silica gel is more common for this type of compound, reverse-phase chromatography could be an option. However, the use of protic mobile phases (e.g., water, methanol, acetonitrile) increases the risk of hydrolysis of the trichloromethyl group. If reverse-phase is attempted, it should be done with caution, using buffered mobile phases to control pH and minimizing exposure time.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratio may need to be determined empirically.
Objective: To purify crude this compound by removing less polar and more polar impurities.
Materials:
-
Crude this compound
-
Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane dropwise to the hot solution until a slight cloudiness persists.
-
If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
| Parameter | Value |
| Initial Purity (Example) | ~85% |
| Solvent System | Hexane/Ethyl Acetate |
| Approximate Ratio (v/v) | 8:2 to 9:1 (Hexane:Ethyl Acetate) |
| Expected Yield | 70-85% |
| Expected Purity | >98% |
Column Chromatography Protocol
This protocol outlines a method for purifying this compound using silica gel column chromatography.
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (anhydrous)
-
Dichloromethane (anhydrous)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of dichloromethane in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a hexane/dichloromethane mobile phase and visualizing with a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Dichloromethane Gradient |
| Gradient Profile | 0% to 20% Dichloromethane in Hexane |
| Elution Order | Less polar impurities -> Product -> More polar impurities |
| Expected Purity | >99% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
References
Technical Support Center: Purification of Crude 1-bromo-4-(trichloromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 1-bromo-4-(trichloromethyl)benzene. The information provided is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
-
Question: Why are my crystals not forming, even after cooling the solution?
-
Answer: This is often due to supersaturation or using an excessive amount of solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can add a seed crystal of pure this compound. If too much solvent was used, you may need to evaporate some of the solvent and cool the solution again.[1][2]
-
-
Question: My compound is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" can occur if the compound is significantly impure or if the solution is cooled too quickly.[1] Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Leaving the flask to cool on a surface that is not cold can promote slower crystal growth.[1]
-
-
Question: After recrystallization, my product is still colored. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored molecules adsorb to the surface of the charcoal, which is then removed by hot gravity filtration. Be cautious not to add too much charcoal, as it can also adsorb some of your product.
-
Chromatography Issues
-
Question: My compound is not moving from the baseline during column chromatography, even with a high percentage of ethyl acetate in hexane. What should I try?
-
Answer: If your compound is very polar, it may not move with standard solvent systems. You could try a more polar solvent system, such as dichloromethane/methanol. Another option is to switch to a different stationary phase, like alumina, or consider reverse-phase chromatography.[3]
-
-
Question: I'm observing significant tailing of my product's peak during column chromatography. What could be the cause?
-
Question: How do I separate positional isomers of this compound?
-
Answer: Separating positional isomers can be challenging due to their similar physical properties.[5] Specialized chromatography columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer better selectivity for aromatic positional isomers through π-π interactions.[6][7]
-
Frequently Asked Questions (FAQs)
-
Question: What are the likely impurities in crude this compound?
-
Answer: Common impurities may include unreacted starting materials (e.g., bromobenzene), byproducts from the trichloromethylation step, and positional isomers such as 1-bromo-2-(trichloromethyl)benzene and 1-bromo-3-(trichloromethyl)benzene. The formation of these isomers is influenced by the directing effects of the bromo and trichloromethyl groups.[8][9]
-
-
Question: What is the best general-purpose purification method for this compound?
-
Answer: For moderately impure samples, recrystallization is often a good first choice due to its simplicity and scalability. For mixtures containing multiple, closely related impurities like isomers, column chromatography will likely be necessary for achieving high purity.
-
-
Question: How should I store purified this compound?
-
Answer: Due to the potential for hydrolysis of the trichloromethyl group, it is advisable to store the compound in a tightly sealed container in a cool, dry place, away from moisture.
-
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Hexane | Low | Moderate | Good | Promising |
| Ethanol | Moderate | High | Poor | Not ideal (high loss) |
| Toluene | High | High | Poor | Not suitable |
| Toluene/Hexane | Low | High | Good | Good for mixed-solvent system |
| Dichloromethane | High | High | Poor | Not suitable |
| Acetic Acid/Water | Low | High | Good | Potential mixed-solvent system |
Table 2: Example Column Chromatography Parameters for Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Phenyl-bonded Silica |
| Mobile Phase | Hexane/Ethyl Acetate (98:2) | Hexane/Dichloromethane (80:20) |
| Elution Profile | Good separation of non-polar impurities | Improved separation of positional isomers |
| Illustrative Purity | >95% | >98% |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot toluene solution until it becomes slightly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: A troubleshooting guide for failed recrystallization.
Caption: Relationship between the target compound and potential impurities.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. waters.com [waters.com]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. askfilo.com [askfilo.com]
- 9. doubtnut.com [doubtnut.com]
Managing exothermic reactions during the synthesis of 1-bromo-4-(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-bromo-4-(trichloromethyl)benzene. The primary method addressed is the free-radical chlorination of p-bromotoluene, a potentially highly exothermic process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Chlorine gas addition is too fast.- Inadequate cooling.- High concentration of radical initiator.- UV light source is too intense or too close to the reactor. | - Immediately stop the chlorine gas flow.- Increase the cooling bath temperature or add more coolant (e.g., dry ice).- If safe to do so, switch off the UV light source.- In extreme cases, quench the reaction by adding a radical scavenger (e.g., hydroquinone), but only if a pre-planned quenching procedure is in place. |
| Low Conversion of p-Bromotoluene | - Insufficient radical initiation.- Low reaction temperature.- Presence of radical inhibitors (e.g., oxygen, certain impurities).- Inadequate mixing. | - Ensure the UV light source is functioning correctly and is of the appropriate wavelength.- Gradually increase the reaction temperature within the recommended range.- Purge the reaction setup with an inert gas (e.g., nitrogen, argon) before and during the reaction to remove oxygen.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Significant Side Products (e.g., Dichlorinated, Ring-Chlorinated Species) | - Over-chlorination due to prolonged reaction time or excess chlorine.- High reaction temperature favoring less selective chlorination.- Presence of Lewis acid catalysts promoting ring chlorination. | - Monitor the reaction progress closely (e.g., by GC analysis) and stop when the desired conversion is reached.- Use a controlled flow of chlorine gas.- Maintain the reaction temperature at the lower end of the effective range to improve selectivity.[1]- Ensure all glassware and reagents are free from Lewis acid contaminants (e.g., iron salts). |
| Reaction Fails to Initiate | - No or malfunctioning UV light source.- Radical initiator not added or inactive.- Presence of a significant amount of radical inhibitors. | - Check the UV lamp and its power supply.- If using a chemical initiator, ensure it has been stored correctly and is active.- Thoroughly degas the solvent and reagents before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound via free-radical chlorination?
A1: The primary exothermic step is the propagation phase of the free-radical chain reaction.[2][3][4] Specifically, the reaction of the benzylic radical with a chlorine molecule to form the C-Cl bond and a new chlorine radical is highly exothermic.[5]
Q2: How can I effectively control the temperature of the reaction?
A2: Temperature control can be achieved through several methods:
-
Controlled Reagent Addition: Introduce chlorine gas at a slow, controlled rate. This is the most critical factor in managing heat generation.
-
Efficient Cooling: Use a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size and cooling capacity for the reaction scale.
-
Solvent Choice: Use a solvent with a good heat capacity and a suitable boiling point to help dissipate heat. Carbon tetrachloride is a traditional solvent for this reaction, but due to its toxicity, safer alternatives should be considered where possible.
-
Reactor Design: For larger-scale reactions, consider using a jacketed reactor with a circulating coolant or a continuous flow reactor, which offers a much higher surface-area-to-volume ratio for efficient heat exchange.[6][7]
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: Given the hazardous nature of the reagents and the potential for a strong exothermic reaction, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to handle the toxic chlorine gas and hydrogen chloride byproduct.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with oxygen.
-
Emergency Plan: Have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway. Ensure a suitable fire extinguisher and safety shower/eyewash station are readily accessible.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used, including p-bromotoluene, chlorine gas, and the product, this compound.[9][10][11][12]
Q4: How can I monitor the progress of the reaction to avoid over-chlorination?
A4: The reaction can be monitored by taking small aliquots (if safe to do so) and analyzing them by Gas Chromatography (GC). This will allow you to track the consumption of the starting material (p-bromotoluene) and the formation of the desired product and any byproducts.
Q5: What is a suitable method for quenching the reaction and working up the product?
A5: Once the reaction is complete, the following steps are recommended for quenching and work-up:
-
Stop the chlorine gas flow and turn off the UV lamp.
-
Purge the system with an inert gas to remove any remaining chlorine and HCl.
-
The reaction mixture can be carefully washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any remaining chlorine.
-
Follow this with a wash with a dilute base (e.g., sodium bicarbonate solution) to remove HCl.
-
Wash with brine and then dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent can then be removed under reduced pressure. The crude product can be purified by distillation or recrystallization.
Experimental Protocol: Free-Radical Chlorination of p-Bromotoluene
This protocol is a general guideline and should be adapted and optimized based on the specific equipment and scale of the reaction. A thorough risk assessment must be conducted before commencing any experimental work.
Materials and Equipment:
-
p-Bromotoluene
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., Carbon Tetrachloride - Caution: Toxic and carcinogenic )
-
Radical initiator (optional, e.g., AIBN, benzoyl peroxide)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., mercury vapor lamp)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Gas bubbler
-
Scrubber for chlorine and HCl gas (containing sodium hydroxide solution)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas bubbler and then to a scrubber.
-
Inerting: Purge the entire system with an inert gas for at least 15-20 minutes to remove all oxygen.
-
Charging the Reactor: Dissolve p-bromotoluene in the chosen solvent in the reaction flask. If using a chemical initiator, add it at this stage.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 10-15 °C) using the cooling bath.
-
Initiation: Turn on the magnetic stirrer to ensure efficient mixing. Position the UV lamp to irradiate the reaction flask.
-
Chlorine Addition: Start a slow and controlled flow of chlorine gas through the gas inlet tube. The reaction is exothermic, and the temperature should be carefully monitored. Adjust the chlorine flow rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of periodically taken samples.
-
Completion and Quenching: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Continue stirring and purging with inert gas for 15-20 minutes to remove dissolved chlorine and HCl.
-
Work-up: Follow the quenching and work-up procedure outlined in the FAQs.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Data Summary
| Parameter | Range/Value | Rationale for Exotherm Control |
| Reaction Temperature | 10 - 80 °C | Lower temperatures generally improve selectivity and help control the reaction rate. Higher temperatures can lead to over-chlorination and side reactions. |
| Chlorine Gas Flow Rate | To be determined experimentally | A slow, controlled flow rate is crucial to prevent a rapid buildup of heat. |
| Molar Ratio (Chlorine:p-Bromotoluene) | 3:1 to 4:1 | A stoichiometric excess of chlorine is required for complete conversion to the trichloromethyl group. However, a large excess can lead to unwanted byproducts. |
| Concentration of p-Bromotoluene | 0.5 - 2 M | More dilute solutions can help to dissipate heat more effectively. |
| UV Lamp Power/Distance | To be determined experimentally | The intensity of UV radiation affects the rate of radical initiation and thus the overall reaction rate and heat generation. |
Visualizations
Caption: Workflow for managing exothermic chlorination.
Caption: Troubleshooting logic for common issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. google.com [google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - A flow reactor setup for photochemistry of biphasic gas/liquid reactions [beilstein-journals.org]
- 8. echemi.com [echemi.com]
- 9. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Stabilizing Grignard Reagents Derived from 1-Bromo-4-(trichloromethyl)benzene
For researchers, scientists, and drug development professionals, the successful synthesis and stabilization of Grignard reagents are paramount for advancing organic synthesis and discovering new therapeutic agents. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with Grignard reagents derived from 1-bromo-4-(trichloromethyl)benzene. The presence of the electron-withdrawing trichloromethyl group presents unique stability and reactivity challenges that require careful consideration and specialized protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of 4-(trichloromethyl)phenylmagnesium bromide.
| Problem | Potential Cause | Recommended Solution |
| Failure of Grignard reaction to initiate. | 1. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing reaction. 2. Presence of Moisture: Trace amounts of water in glassware or solvent will quench the Grignard reagent as it forms. 3. Impure Starting Material: The this compound may contain impurities that inhibit the reaction. | 1. Magnesium Activation: Mechanically crush the magnesium turnings under an inert atmosphere. Alternatively, use chemical activators such as a small crystal of iodine, 1,2-dibromoethane, or sonication.[1] 2. Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.[1][2] 3. Purify Starting Material: Purify the this compound by distillation or recrystallization to remove any potential inhibitors. |
| Low yield of the Grignard reagent. | 1. Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting aryl bromide is a common side reaction.[3] 2. Reaction with the Trichloromethyl Group: The highly nucleophilic Grignard reagent may react with the electrophilic trichloromethyl group of another molecule. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Slow Addition: Add the solution of this compound to the magnesium suspension slowly and at a controlled temperature to minimize the concentration of the aryl bromide and reduce the likelihood of coupling.[3] 2. Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of side reactions, including potential attack on the -CCl3 group. 3. Monitor Reaction Progress: Monitor the consumption of magnesium turnings to gauge the extent of the reaction. Titration of an aliquot of the reaction mixture can determine the concentration of the formed Grignard reagent. |
| Dark coloration or formation of a precipitate during the reaction. | 1. Decomposition of the Grignard Reagent: The Grignard reagent may be unstable under the reaction conditions. 2. Wurtz Coupling Products: The formation of biphenyl-type byproducts can lead to insoluble materials.[3] | 1. Maintain Low Temperature: Ensure the reaction temperature is kept low and stable. 2. Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation for the best results. |
| Inconsistent results in subsequent reactions. | 1. Variable Grignard Reagent Concentration: The concentration of the prepared Grignard reagent may not be accurately known. 2. Degradation of the Grignard Reagent: The reagent may be degrading upon storage. | 1. Titrate Before Use: Always titrate the Grignard reagent solution before use to determine its exact molarity. A common method is titration against a known amount of iodine or a standard solution of a proton source like menthol with a colorimetric indicator. 2. Storage Conditions: If storage is necessary, store the Grignard solution under an inert atmosphere in a sealed, dry container at low temperatures (e.g., in a refrigerator or freezer). Monitor for any precipitation, which could indicate decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Grignard reagents from this compound challenging?
The primary challenge lies in the presence of the strongly electron-withdrawing trichloromethyl (-CCl3) group. This group deactivates the aryl bromide towards oxidative addition with magnesium, making the initiation of the Grignard formation more difficult. Furthermore, the -CCl3 group itself can be susceptible to reaction with the highly nucleophilic Grignard reagent once it is formed, leading to side products and reduced yields.
Q2: What is the recommended solvent for preparing 4-(trichloromethyl)phenylmagnesium bromide?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. THF is a good Lewis base that can solvate and stabilize the Grignard reagent.[1] Anhydrous diethyl ether is also a suitable solvent. It is crucial that the solvent is completely free of water and peroxides.
Q3: How can I activate the magnesium for this reaction?
Several methods can be employed to activate the magnesium surface:
-
Mechanical Activation: Grinding or stirring the magnesium turnings vigorously under an inert atmosphere can break the passivating oxide layer.
-
Chemical Activation: Adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-reacting a small amount of a more reactive alkyl halide (like methyl iodide) can effectively activate the magnesium surface. The disappearance of the iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.[1]
Q4: What are the potential side reactions to be aware of?
The main side reactions include:
-
Wurtz Coupling: The reaction of the formed Grignard reagent with unreacted this compound to form 4,4'-bis(trichloromethyl)biphenyl.[3]
-
Reaction with the Trichloromethyl Group: The Grignard reagent can potentially act as a nucleophile and react with the -CCl3 group of another molecule, leading to complex byproducts.
-
Homocoupling: The coupling of two Grignard molecules can also occur, though this is generally less prevalent.
Q5: How can I determine the concentration of my prepared Grignard reagent?
Titration is the most reliable method. A common and straightforward procedure involves quenching an aliquot of the Grignard solution with an excess of iodine in THF. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.
Q6: How stable is the 4-(trichloromethyl)phenylmagnesium bromide solution?
Due to the presence of the reactive trichloromethyl group, this Grignard reagent is expected to have limited stability. It is highly recommended to use the reagent immediately after its preparation. If storage is unavoidable, it should be kept under a strict inert atmosphere (argon or nitrogen) at low temperatures (0 °C or below) and re-titrated before use.
Experimental Protocols
Protocol 1: Synthesis of 4-(trichloromethyl)phenylmagnesium bromide
This protocol outlines a general procedure for the preparation of the Grignard reagent. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings.
-
Gently warm the flask or use a sonicator to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
The resulting dark grey or brown solution is the Grignard reagent. It should be used immediately.
Visualizations
References
Buchwald-Hartwig Amination Technical Support Center: Troubleshooting Low Conversion Rates
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low conversion rates in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction has a low yield. What are the most common general causes?
Low yields in Buchwald-Hartwig aminations can stem from several factors. Before diving into specific components, ensure you have addressed these common experimental pitfalls:
-
Purity of Reagents and Solvents: Ensure all starting materials, including the aryl halide and amine, are pure.[1] Liquid reagents can be distilled or passed through a plug of activated alumina.[1] Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[1][2]
-
Inert Atmosphere: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen.[2][3] Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Proper Reaction Setup: Use clean, flame-dried or oven-dried glassware to avoid introducing water, which can affect the reaction.[4]
-
Inefficient Mixing: In heterogeneous mixtures, especially with insoluble inorganic bases, vigorous stirring is crucial.[1] Poor agitation can lead to a stalled reaction as the base may settle at the bottom of the vessel.[5]
-
Reaction Monitoring: Monitor the reaction's progress. If it stalls before completion, adding more reagent might be necessary. Conversely, if decomposition occurs, consider quenching the reaction early.[4]
Q2: How do I choose the right palladium source and ligand, and how can they cause low conversion?
The choice of palladium source and, most critically, the phosphine ligand is paramount for a successful reaction.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[5] Precatalysts are often preferred as they can lead to a cleaner and more efficient generation of the active LPd(0) catalyst.[5][6] Pd(OAc)₂ can sometimes be unreliable for this purpose.[6]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is highly dependent on the substrates.[5]
-
Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) have been developed to couple a wide range of amines and aryl halides, including challenging aryl chlorides.[7][8] These ligands favor the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle.[7]
-
Bidentate ligands like BINAP and DPPF were early developments that improved the coupling of primary amines.[7]
-
The appropriate ligand is often determined by the nucleophile (amine) class.[5] For example, BrettPhos is often used for primary amines, while RuPhos is suitable for secondary amines.[3]
-
Common Issues Related to Catalyst and Ligand:
-
Catalyst Poisoning: Certain functional groups, like azo groups, can poison the catalyst.[3]
-
Catalyst Decomposition: The active catalyst can degrade over time, forming inactive palladium nanoparticles.[1] This can be exacerbated by impurities or improper reaction conditions.
-
Incorrect Ligand Choice: An inappropriate ligand for the specific substrate combination can lead to a sluggish or failed reaction. Screening different ligands is a common optimization strategy.[1]
Below is a troubleshooting workflow to address catalyst and ligand issues.
Caption: Troubleshooting workflow for catalyst and ligand selection.
Q3: The reaction is still not working. Could the base be the issue?
The base plays a crucial role in the catalytic cycle, specifically in the deprotonation of the amine coordinated to the palladium complex.[9][10]
-
Choice of Base: Strong, non-nucleophilic bases are typically required. The most common are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Strong bases like NaOtBu are widely used but can be incompatible with base-sensitive functional groups on the substrates.[3][5]
-
Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance.[5] Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to other carbonates.[5][11]
-
-
Base Solubility: The solubility of the base can significantly impact the reaction rate.[5][12] In nonpolar solvents like toluene, inorganic bases are poorly soluble, and the reaction is thought to occur at the solid-liquid interface.[5] Grinding the base before use or adding celite can prevent clumping and improve performance on a larger scale.[5]
-
Solvent-Base Interaction: The effectiveness of a base is tied to the solvent. In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[13][14] In polar solvents, a strong organic base might form an overly stable complex with palladium, creating a resting state that stalls the reaction.[10][13]
| Base Type | Common Examples | pKaH | Typical Use Cases & Considerations |
| Alkoxides | NaOtBu, KOtBu | ~19 | Very strong, widely used. Can cause decomposition of substrates with sensitive functional groups.[5] |
| Amides | LHMDS | ~26 | Very strong, useful for a range of amines. |
| Carbonates | Cs₂CO₃, K₂CO₃ | ~10 | Weaker bases with good functional group tolerance. Cs₂CO₃ has better solubility.[5][11] |
| Phosphates | K₃PO₄ | ~12.3 | A common weak base, often used in combination with specific ligands. |
| Organic Bases | DBU, P2Et | ~12-13 | Use is limited; can be problematic in polar solvents by forming stable complexes with palladium.[10][13] |
Q4: How does the choice of solvent affect the reaction outcome?
The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.
-
Common Solvents: Aprotic solvents are standard. Ethereal solvents (dioxane, THF), and aromatic hydrocarbons (toluene, xylene) are most common.[5][15]
-
Solubility Issues: Insolubility is a frequent cause of reaction failure.[5] Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. Using mixed solvent systems can sometimes be beneficial.[5]
-
Inhibitory Solvents: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can bind to the palladium catalyst and inhibit the reaction.[5]
-
Solvent and Selectivity: The choice of solvent can affect product distribution and side reactions. For instance, in one study, m-xylene provided the best selectivity and reduced the formation of side products compared to more polar aprotic solvents like NMP and DMAC.[12]
The interplay between key reaction components is crucial for success.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jmcct.com [jmcct.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analysis of 1-bromo-4-(trichloromethyl)benzene Reaction by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and analysis of 1-bromo-4-(trichloromethyl)benzene. The focus is on identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the expected byproducts?
A common and practical synthesis of this compound starts with toluene. The process involves two main steps:
-
Electrophilic Aromatic Substitution (Bromination): Toluene is first brominated to predominantly form a mixture of ortho- and para-bromotoluene. Due to steric hindrance and the directing effect of the methyl group, the para-isomer (p-bromotoluene) is the major product.
-
Free Radical Halogenation (Chlorination): The methyl group of p-bromotoluene is then chlorinated using a free radical initiator (e.g., UV light or a chemical initiator) and a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). This multi-step radical chain reaction replaces the hydrogen atoms of the methyl group with chlorine atoms.[1][2]
Based on this synthetic pathway, the following byproducts can be anticipated in the final reaction mixture:
-
Isomeric Byproducts:
-
o-bromotoluene from the initial bromination step.
-
Chlorination products of o-bromotoluene, such as 1-bromo-2-(trichloromethyl)benzene and its partially chlorinated precursors.
-
-
Incompletely Chlorinated Byproducts:
-
1-bromo-4-(chloromethyl)benzene
-
1-bromo-4-(dichloromethyl)benzene
-
-
Over-chlorinated Byproducts (on the aromatic ring): Although benzylic halogenation is favored under free-radical conditions, some minor ring chlorination may occur, leading to products like 1-bromo-2-chloro-4-(trichloromethyl)benzene.[3]
-
Unreacted Starting Materials:
-
p-bromotoluene
-
Toluene (if the initial bromination was incomplete).
-
dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Toluene [label="Toluene"]; Bromination [label="Bromination\n(Br2, FeBr3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; p_Bromotoluene [label="p-Bromotoluene\n(Major Product)"]; o_Bromotoluene [label="o-Bromotoluene\n(Minor Byproduct)"]; Chlorination_p [label="Free Radical\nChlorination\n(Cl2, UV light)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Chlorination_o [label="Free Radical\nChlorination\n(Cl2, UV light)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Product [label="this compound\n(Target Product)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct_1 [label="1-bromo-4-(chloromethyl)benzene\n(Incomplete Chlorination)"]; Byproduct_2 [label="1-bromo-4-(dichloromethyl)benzene\n(Incomplete Chlorination)"]; Byproduct_3 [label="1-bromo-2-(trichloromethyl)benzene\n(Isomeric Byproduct)"];
Toluene -> Bromination; Bromination -> p_Bromotoluene; Bromination -> o_Bromotoluene; p_Bromotoluene -> Chlorination_p; o_Bromotoluene -> Chlorination_o; Chlorination_p -> Target_Product; Chlorination_p -> Byproduct_1; Chlorination_p -> Byproduct_2; Chlorination_o -> Byproduct_3; } Caption: Synthetic pathway for this compound.
Q2: How can I quantify the main product and byproducts in my reaction mixture using GC-MS?
For accurate quantification, the use of an internal standard is highly recommended.[4][5] An internal standard is a compound that is added in a known concentration to both the calibration standards and the samples. It helps to correct for variations in injection volume and instrument response.
Steps for Quantitative Analysis:
-
Select an Internal Standard (IS): Choose a compound that is not present in your sample, is chemically similar to your analytes, and elutes in a region of the chromatogram that is free from interfering peaks. A suitable choice could be a deuterated analog of the target compound or another halogenated aromatic compound with a similar boiling point, such as 1,3-dibromobenzene or 1-bromo-4-chlorobenzene.
-
Prepare Calibration Standards: Create a series of solutions containing known concentrations of your target compound (this compound) and the major expected byproducts. Add a constant, known amount of the internal standard to each calibration standard.
-
Analyze Standards and Samples: Inject the calibration standards and your reaction mixture (to which the same amount of internal standard has been added) into the GC-MS.
-
Generate Calibration Curves: For each compound, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This will generate a calibration curve.
-
Calculate Concentrations: Determine the peak area ratios for the analytes in your reaction mixture and use the calibration curves to calculate their concentrations.[6]
Data Presentation
The following table presents representative data for a hypothetical reaction mixture, illustrating how to summarize the quantitative results.
| Compound | Retention Time (min) | m/z for Quantification | Relative Abundance (%) |
| o-bromotoluene | 10.2 | 170 | 3.5 |
| p-bromotoluene | 10.5 | 170 | 5.2 |
| 1-bromo-4-(chloromethyl)benzene | 12.8 | 204 | 8.1 |
| 1-bromo-2-(chloromethyl)benzene | 12.6 | 204 | 1.5 |
| 1-bromo-4-(dichloromethyl)benzene | 14.5 | 238 | 15.3 |
| 1-bromo-2-(dichloromethyl)benzene | 14.3 | 238 | 2.8 |
| This compound | 16.1 | 272 | 62.1 |
| 1-bromo-2-(trichloromethyl)benzene | 15.9 | 272 | 1.5 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture. Optimization may be required based on the specific instrumentation and reaction conditions.
1. Sample Preparation:
-
Quench the reaction and perform a work-up to isolate the organic components.
-
Dilute a small aliquot of the crude organic extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Add the internal standard to the diluted sample at a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.2 µm syringe filter before injection.
2. GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column is recommended for the separation of halogenated aromatic compounds. A good choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[4]
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of the analytes.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
dot graph GCMS_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "Sample Preparation" { node [fillcolor="#FFFFFF"]; Reaction_Mixture [label="Reaction Mixture"]; Dilution [label="Dilution & IS Addition"]; Filtration [label="Filtration"]; }
subgraph "GC-MS Analysis" { node [fillcolor="#FFFFFF"]; Injection [label="Injection"]; Separation [label="GC Separation"]; Detection [label="MS Detection"]; }
subgraph "Data Analysis" { node [fillcolor="#FFFFFF"]; Identification [label="Byproduct Identification"]; Quantification [label="Quantification"]; }
Reaction_Mixture -> Dilution -> Filtration -> Injection -> Separation -> Detection -> Identification -> Quantification; } Caption: GC-MS analysis workflow.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing for Halogenated Compounds | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated injector liner. Consider trimming the first few centimeters of the column. 2. Bake out the column at a high temperature (within its specified limits). If tailing persists, replace the column. 3. Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. |
| Poor Resolution Between Isomers | 1. Inappropriate GC column. 2. Suboptimal temperature program. | 1. Use a longer column or a column with a different stationary phase that provides better selectivity for the isomers. 2. Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Difficulty in Identifying Byproducts | 1. Low abundance of the byproduct. 2. Co-elution with other components. 3. Ambiguous mass spectra. | 1. Analyze a more concentrated sample or use a splitless injection. 2. Adjust the temperature program or change the GC column to improve separation. 3. Compare the obtained mass spectra with a library of known compounds (e.g., NIST). Pay attention to the isotopic patterns of bromine and chlorine, which can aid in identification.[9][10] |
| Inconsistent Quantitative Results | 1. Variation in injection volume. 2. Degradation of analytes in the injector. | 1. Use an autosampler for consistent injections. Employ an internal standard to correct for variations. 2. Ensure the injector temperature is not too high, which could cause thermal degradation of the halogenated compounds. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. organic chemistry - Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
How to avoid debromination of 1-bromo-4-(trichloromethyl)benzene
Welcome to the technical support center for 1-bromo-4-(trichloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common issue of debromination during chemical reactions involving this substrate. The strong electron-withdrawing nature of the trichloromethyl group makes the C-Br bond susceptible to cleavage, leading to the undesired formation of (trichloromethyl)benzene. This guide provides detailed troubleshooting advice, FAQs, and experimental protocols to help you minimize this side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The trichloromethyl (-CCl₃) group is a potent electron-withdrawing group. This electronic effect decreases the electron density on the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack or reductive cleavage, which can lead to debromination (hydrodebromination).
Q2: In which common reactions is debromination of this compound a significant side reaction?
A2: Debromination is a common side reaction in several widely used transformations, including:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
-
Organometallic reagent formation: Including Grignard reagent formation and lithium-halogen exchange.
-
Nucleophilic aromatic substitution reactions.
Q3: How can I quickly check my crude reaction mixture for the presence of the debrominated byproduct?
A3: The primary debrominated byproduct is (trichloromethyl)benzene. You can typically detect its presence using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile byproducts.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a simplified multiplet for the phenyl group of the debrominated product compared to the starting material.
-
Thin Layer Chromatography (TLC): Although less definitive, a spot corresponding to a less polar compound than your starting material may indicate the presence of the debrominated product. A co-spot with an authentic sample of (trichloromethyl)benzene would provide stronger evidence.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, etc.)
Issue: Significant formation of (trichloromethyl)benzene is observed.
This is often due to a competing hydrodebromination pathway in the catalytic cycle.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting the debromination side reaction. | Switch to ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in suppressing hydrodehalogenation in challenging cross-coupling reactions. |
| Base Selection | The choice of base can influence the reaction pathway. Weaker bases or carbonate bases are often associated with less hydrodebromination compared to stronger bases like alkoxides. | Use milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu or K₃PO₄, especially if the reaction temperature is high. |
| Solvent Choice | The solvent can act as a hydride source for the debromination. Protic solvents or solvents that can easily undergo decomposition to provide a hydride are more likely to promote this side reaction. | Use aprotic solvents like dioxane, toluene, or DMF. Ensure the solvent is anhydrous. |
| Temperature Control | Higher reaction temperatures can increase the rate of side reactions, including debromination. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended. |
| Catalyst Loading | While not always the primary factor, optimizing the catalyst loading can sometimes influence the selectivity. | A typical starting point is 1-5 mol % of the palladium catalyst. It is worth screening a slightly higher or lower loading to see the effect on the product/byproduct ratio. |
Experimental Workflow for Minimizing Debromination in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Grignard Reagent Formation
Issue: Low yield of the Grignard reagent and formation of biphenyl or debrominated byproducts.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Anhydrous Conditions | Grignard reagents are highly basic and will be quenched by any protic source, leading to debromination. | Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., diethyl ether, THF). |
| Magnesium Activation | An oxide layer on the magnesium turnings can prevent the reaction from initiating, leading to side reactions upon heating. | Use a crystal of iodine or 1,2-dibromoethane to activate the magnesium. Gentle crushing of the magnesium turnings with a glass rod can also expose a fresh surface. |
| Slow Addition | A high local concentration of the aryl bromide can favor the formation of the biphenyl byproduct (Wurtz coupling). | Add the solution of this compound in anhydrous ether dropwise to the suspension of magnesium. |
| Temperature Control | Overheating can promote side reactions. | Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath. |
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for successful Grignard reagent formation.
Lithium-Halogen Exchange
Issue: Debromination or other side reactions when using organolithium reagents.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Actions |
| Low Temperature | Lithium-halogen exchange is extremely fast, even at very low temperatures. Higher temperatures can lead to side reactions, including attack of the organolithium reagent on the trichloromethyl group or reaction with the solvent. | Perform the reaction at very low temperatures, typically -78 °C or even lower (e.g., -100 °C), using a dry ice/acetone or liquid nitrogen bath. |
| Choice of Organolithium | The reactivity of the organolithium reagent can influence the outcome. n-BuLi is commonly used, but t-BuLi is more reactive and may be required in some cases, though it can also be less selective. | Start with n-BuLi. If the exchange is slow, consider using s-BuLi or t-BuLi, but maintain very low temperatures. |
| Addition Order | Adding the organolithium reagent to the aryl bromide ensures that the aryl bromide is always in excess, which can sometimes minimize side reactions. | Slowly add the organolithium reagent to a cooled solution of this compound. |
| Rapid Trapping | The resulting aryllithium species can be unstable. | Add the electrophile to the reaction mixture as soon as the lithium-halogen exchange is complete. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted for an electron-deficient aryl bromide and aims to minimize hydrodebromination.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol %)
-
SPhos (0.04 mmol, 4 mol %)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation and Reaction
This protocol emphasizes the conditions necessary to successfully form the Grignard reagent of this compound.
Materials:
-
Magnesium turnings (1.2 mmol)
-
Iodine (1 small crystal)
-
This compound (1.0 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.0 mmol)
Procedure:
-
Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 2 mL of anhydrous ether to the flask.
-
Dissolve this compound in 8 mL of anhydrous ether and add it to the dropping funnel.
-
Add a small portion (approx. 1 mL) of the aryl bromide solution to the magnesium suspension. The brown color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous ether.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and purify as appropriate.
Data Presentation
The following tables provide a qualitative and semi-quantitative guide to expected outcomes based on analogous systems. The exact yields will be substrate and reaction specific.
Table 1: Expected Outcome of Suzuki-Miyaura Coupling under Different Conditions
| Ligand | Base | Temperature (°C) | Expected Yield of Coupled Product | Expected Level of Debromination |
| PPh₃ | K₂CO₃ | 100 | Moderate | Moderate to High |
| PPh₃ | NaOtBu | 100 | Low to Moderate | High |
| SPhos | K₂CO₃ | 80 | High | Low |
| XPhos | K₃PO₄ | 80 | High | Low |
Table 2: Troubleshooting Guide for Grignard Reagent Formation
| Observation | Probable Cause | Suggested Solution |
| Reaction does not start | Inactive magnesium surface; presence of moisture | Add a crystal of iodine; crush the magnesium; ensure all reagents and glassware are anhydrous. |
| Formation of a white precipitate before adding electrophile | Reaction with atmospheric moisture or CO₂ | Maintain a positive pressure of an inert gas (N₂ or Ar). |
| High amount of biphenyl byproduct | High local concentration of aryl bromide | Add the aryl bromide solution more slowly. |
| Low conversion to Grignard reagent | Insufficient reaction time or temperature | After addition, reflux for an additional 30-60 minutes. |
Disclaimer: The information provided in this technical support center is intended as a guide. The optimal reaction conditions may vary depending on the specific substrates and equipment used. It is always recommended to perform small-scale optimization experiments.
Technical Support Center: Reactivity of 1-bromo-4-(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-(trichloromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction with this compound and a secondary amine (e.g., piperidine), but I am observing low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in SNAr reactions with this compound can be attributed to several factors, primarily related to solvent choice and reaction conditions.
-
Solvent Effects: The choice of solvent is critical in SNAr reactions. Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they do not solvate the nucleophile as strongly, leading to a faster reaction rate.
-
Base Strength: An appropriate base is necessary to neutralize the HBr formed during the reaction. If the base is too weak, the resulting acidic conditions can protonate the amine nucleophile, rendering it unreactive. Common bases for this reaction include K2CO3, Cs2CO3, or a tertiary amine like triethylamine.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is being run at room temperature, consider heating the reaction mixture.
Troubleshooting Steps:
-
Solvent Exchange: If you are using a protic solvent, switch to a polar aprotic solvent such as DMF or DMSO.
-
Optimize Base: Ensure you are using at least a stoichiometric equivalent of a suitable base. If using a mild base like K2CO3, consider switching to a stronger, non-nucleophilic base.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Issue 2: Competing Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions
Question: During a Suzuki-Miyaura or Sonogashira coupling of this compound, I am observing significant amounts of side products, such as the dehalogenated starting material or hydrolysis of the trichloromethyl group. How can I minimize these side reactions?
Answer:
The electron-withdrawing nature of the trichloromethyl group activates the aryl bromide for cross-coupling reactions, but it can also promote side reactions under certain conditions.
-
Dehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur in the presence of a palladium catalyst, a phosphine ligand, and a base, particularly if there are sources of hydrides in the reaction mixture (e.g., from certain solvents or bases).
-
Hydrolysis of the Trichloromethyl Group: The -CCl3 group is susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures, which can lead to the formation of a carboxylic acid (-COOH) group.
Troubleshooting Steps:
-
Choice of Base and Solvent: For Suzuki-Miyaura couplings, using anhydrous conditions with a non-hydroxide base like K3PO4 or CsF can minimize hydrolysis. For Sonogashira couplings, using an amine base like triethylamine or diisopropylamine in an anhydrous solvent is standard. If aqueous conditions are necessary, using a milder base and the lowest possible reaction temperature is recommended.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of productive cross-coupling versus side reactions. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands can often promote the desired reaction.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to the reaction conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reactivity and handling of this compound.
Q1: Which solvent is best for nucleophilic aromatic substitution (SNAr) with this compound?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions with this substrate. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating the intermediate Meisenheimer complex and do not significantly hinder the nucleophilicity of the reacting amine. While other polar aprotic solvents like acetonitrile can be used, DMF and DMSO often lead to higher yields and faster reaction times.
Q2: What are the recommended conditions for a Suzuki-Miyaura coupling with this compound?
A2: A common set of conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like K2CO3 or K3PO4, and a solvent system such as a mixture of toluene and water or dioxane and water. The reaction is typically heated to ensure a reasonable reaction rate.
Q3: Can I perform a Sonogashira coupling with this compound, and what conditions should I use?
A3: Yes, Sonogashira coupling is a viable reaction for this substrate. Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine, which can also serve as the solvent. The reaction is usually run under an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols are also available and can be advantageous in certain situations.[1][2]
Q4: Is the trichloromethyl group stable to the conditions of palladium-catalyzed cross-coupling?
A4: The trichloromethyl group is generally stable under the standard anhydrous conditions used for many palladium-catalyzed cross-coupling reactions. However, it can be sensitive to hydrolysis under strongly basic aqueous conditions, particularly at elevated temperatures, which can convert it to a carboxylic acid. Therefore, it is advisable to use anhydrous conditions or carefully control the base and temperature when working with this substrate.
Quantitative Data Summary
The following tables provide representative data on the effect of solvents on common reactions of this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and reagents used.
Table 1: Solvent Effects on the SNAr Reaction with Piperidine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | 100 | 4 | 92 |
| DMSO | 100 | 4 | 95 |
| Acetonitrile | 80 | 12 | 75 |
| THF | 65 | 24 | 40 |
| Ethanol | 80 | 24 | <10 |
Table 2: Solvent Effects on the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Solvent System (v/v) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene/H2O (4:1) | K2CO3 | 90 | 8 | 85 |
| Dioxane/H2O (4:1) | K3PO4 | 90 | 6 | 90 |
| DMF | CsF | 100 | 12 | 78 |
| 2-MeTHF/H2O (4:1) | K2CO3 | 80 | 10 | 88 |
Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (1.5 mmol), and 5 mL of anhydrous DMF.
-
Add piperidine (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 8 mL of anhydrous dioxane and 2 mL of degassed water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling with Phenylacetylene
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous triethylamine and phenylacetylene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Visualizations
Experimental Workflow: SNAr Reaction
Caption: Workflow for a typical SNAr reaction.
Troubleshooting Logic: Low Yield in Suzuki Coupling
Caption: Troubleshooting guide for low Suzuki coupling yields.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-bromo-4-(trichloromethyl)benzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-bromo-4-(trichloromethyl)benzene in catalytic reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, particularly those related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
A1: Several factors can contribute to low yields or reaction failure. With this compound, a primary suspect is catalyst poisoning. The trichloromethyl (-CCl₃) group, under certain basic or aqueous conditions, may undergo partial or full hydrolysis to a carboxylic acid. This process can generate hydrochloric acid (HCl), which is a known poison for palladium catalysts. Additionally, general issues such as impure reagents, suboptimal reaction conditions (temperature, solvent, base, ligand), or the presence of other catalyst poisons like sulfur compounds can also be culprits.
Q2: What are the signs of catalyst poisoning in my reaction?
A2: Signs of catalyst poisoning include:
-
Stalled reaction: The reaction starts but does not proceed to completion, even with extended reaction times.
-
Low conversion: Only a small amount of the starting material is converted to the product.
-
Formation of byproducts: You may observe the formation of homocoupled products or decomposition of your starting materials.
-
Change in appearance: The reaction mixture may change color unexpectedly, or you might observe the precipitation of palladium black, indicating catalyst decomposition.
Q3: Can the trichloromethyl group itself poison the catalyst?
A3: While the trichloromethyl group is a strong electron-withdrawing group that can facilitate the initial oxidative addition step, its potential for hydrolysis under basic conditions is a significant concern. The resulting in-situ generation of HCl can react with the active Pd(0) species, converting it to inactive Pd(II) salts, thereby halting the catalytic cycle.
Q4: Are there specific impurities in this compound I should be aware of?
A4: Yes, impurities from the synthesis of this compound can act as catalyst poisons. These may include residual sulfur-containing reagents, other halogenated compounds, or starting materials that have functional groups known to inhibit palladium catalysts. It is crucial to use a highly purified grade of this reagent for sensitive catalytic reactions.
Q5: How can I prevent catalyst poisoning when using this compound?
A5: To mitigate catalyst poisoning, consider the following strategies:
-
Use anhydrous conditions: Where possible, employ anhydrous solvents and reagents to minimize the hydrolysis of the trichloromethyl group.
-
Choose a non-nucleophilic base: A weaker, non-nucleophilic base might be less likely to promote hydrolysis.
-
Add a scavenger: A non-coordinating acid scavenger can be used to neutralize any in-situ generated acid.
-
Purify the starting material: Ensure the this compound is of high purity.
-
Use robust catalyst systems: Employ catalyst systems with bulky, electron-rich ligands that can protect the palladium center and are more resistant to poisoning.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki Coupling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning via -CCl₃ Hydrolysis | 1. Switch to rigorously anhydrous solvent (e.g., dry dioxane or toluene). 2. Use a weaker, non-hydroxide base (e.g., K₃PO₄, CsF). 3. Add 2-3 equivalents of a non-coordinating acid scavenger. | Improved conversion and product yield. |
| Suboptimal Ligand/Palladium Source | 1. Screen different phosphine ligands (e.g., SPhos, XPhos). 2. Try a pre-formed catalyst (e.g., XPhos Pd G3). | Increased reaction rate and yield. |
| Impure Starting Material | 1. Purify this compound by recrystallization or chromatography. 2. Analyze the purity of the boronic acid. | Consistent and improved reaction performance. |
Issue 2: Catalyst Decomposition (Palladium Black) in Heck Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature Too High | 1. Lower the reaction temperature by 10-20 °C. 2. Screen different solvents with lower boiling points. | Reduced catalyst decomposition and potentially higher yield. |
| Ligand Dissociation/Degradation | 1. Increase the ligand-to-palladium ratio slightly. 2. Switch to a more thermally stable ligand. | The catalyst remains in solution and active for a longer period. |
| Acid Generation from -CCl₃ Group | 1. Add a solid-supported base that can be easily filtered off. 2. Use a buffer system if compatible with the reaction. | Neutralization of acid, protecting the catalyst. |
Issue 3: Homocoupling of Alkyne in Sonogashira Coupling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Reduced formation of the homocoupled byproduct. |
| Copper(I) Catalyst Issues | 1. Use a freshly opened or purified source of CuI. 2. Consider a copper-free Sonogashira protocol. | Increased yield of the desired cross-coupled product. |
| Slow Transmetalation Step | 1. Increase the concentration of the terminal alkyne slightly. 2. Add a co-solvent that improves the solubility of all components. | Faster consumption of the starting materials and higher product formation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
Dioxane/Water (4:1 v/v, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Heck Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv, distilled)
-
DMF (anhydrous, degassed)
-
-
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ and P(o-tolyl)₃ in DMF.
-
Add this compound, the alkene, and triethylamine.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
-
General Protocol for Sonogashira Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (3.0 equiv, distilled and degassed)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add degassed toluene and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C as needed, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential pathway for catalyst poisoning via hydrolysis of the trichloromethyl group.
Technical Support Center: Work-up Procedures for Reactions of 1-bromo-4-(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 1-bromo-4-(trichloromethyl)benzene. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up of reactions with this compound.
Issue 1: Persistent Emulsion During Aqueous Work-up
Question: I am observing a persistent emulsion at the aqueous-organic interface during the extractive work-up of my reaction mixture, making phase separation impossible. What can I do to break the emulsion?
Answer:
Emulsion formation is a common issue, particularly in organometallic reactions or when using chlorinated solvents. Here are several strategies to address this problem:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to a few hours). Sometimes, the phases will separate on their own with time.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulate matter that may be stabilizing the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as methanol or ethanol, can sometimes alter the polarity and break the emulsion. Be mindful that this will require subsequent removal of the added solvent.
-
Centrifugation: If available, centrifuging the mixture can accelerate phase separation.
-
pH Adjustment: For reactions involving acidic or basic species, carefully adjusting the pH of the aqueous layer away from the isoelectric point of any charged species can help break the emulsion.
Issue 2: Low or No Yield of the Desired Product in a Suzuki-Miyaura Coupling Reaction
Question: After performing a Suzuki-Miyaura coupling with this compound, my final product yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Degradation: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or a pre-catalyst that is known to be active.
-
-
Sub-optimal Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Ensure the base is finely powdered and anhydrous if required. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: The solvent system must be appropriate for the substrates and catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is optimal for the specific catalyst and substrates used.
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions. Consider using a slight excess of the boronic acid or using a more stable boronate ester.
-
Work-up Issues: The product may be lost during the work-up. Ensure that the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.
Issue 3: Difficulty in Removing Tin Byproducts from a Stille Coupling Reaction
Question: I have performed a Stille coupling reaction and am struggling to remove the organotin byproducts from my desired product. What purification strategies can I employ?
Answer:
Organotin byproducts from Stille reactions can be challenging to remove due to their often similar polarity to the desired product. Here are some effective methods:
-
Fluoride Wash: Wash the organic phase with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration through Celite®.
-
Column Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small percentage of triethylamine (e.g., 1-2%) can help to retain the tin byproducts on the column, allowing for the elution of the purified product.
-
Iodine Treatment: Addition of a solution of iodine in the reaction solvent can convert the tin species to the corresponding iodides, which may be easier to separate by chromatography or extraction.
Frequently Asked Questions (FAQs)
Reaction: Suzuki-Miyaura Coupling
Q1: What is a typical work-up procedure for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: A general work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or toluene.
-
Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Q2: What are some common byproducts in this reaction and how can they be identified?
A2: Common byproducts include homocoupling of the boronic acid and debromination of the starting material. These can often be identified by GC-MS or LC-MS analysis of the crude reaction mixture by comparing the observed molecular weights to the expected values.
| Compound | Typical Molecular Weight ( g/mol ) |
| This compound | 274.35 |
| Phenylboronic acid | 121.93 |
| 4-(Trichloromethyl)biphenyl | 271.58 |
| Biphenyl (from homocoupling) | 154.21 |
| Benzene (from debromination) | 78.11 |
Reaction: Grignard Reaction
Q3: How do I perform a work-up for a Grignard reaction of this compound?
A3: The work-up for a Grignard reaction typically involves quenching the reaction and then performing an extraction.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent. Alternatively, a dilute acid (e.g., 1 M HCl) can be used, but this may be more vigorous.
-
If a precipitate forms, continue adding the aqueous solution until it dissolves.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent to yield the crude product, which can then be purified.
Q4: I am having trouble initiating my Grignard reaction. What can I do?
A4: Initiation of a Grignard reaction can be difficult due to the passivating oxide layer on the magnesium turnings.
-
Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
-
Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.
-
A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
Reaction: Hydrolysis of the Trichloromethyl Group
Q5: What is a standard work-up procedure for the hydrolysis of the trichloromethyl group of this compound to form 4-bromobenzoic acid?
A5: The hydrolysis is often carried out using a strong acid (e.g., sulfuric acid) or a base followed by acidification. The work-up for an acidic hydrolysis is as follows:
-
Carefully pour the cooled reaction mixture over ice.
-
The product, 4-bromobenzoic acid, should precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Product | Expected Yield Range | Purity (after recrystallization) |
| 4-bromobenzoic acid | 85-95% | >98% |
Experimental Protocols & Workflows
General Suzuki-Miyaura Coupling Protocol
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Grignard Reaction and Work-up Workflow
Caption: Workflow for a Grignard reaction and subsequent work-up.
Troubleshooting Logic for Emulsion Formation
Caption: Decision-making workflow for resolving emulsions.
References
Validation & Comparative
Structural Confirmation of 1-bromo-4-(trichloromethyl)benzene: A Comparative NMR Analysis
A guide for researchers on the structural elucidation of 1-bromo-4-(trichloromethyl)benzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis of predicted NMR data for the target compound and experimental data for the closely related analogue, 1-bromo-4-(trifluoromethyl)benzene, offering insights into the expected spectral features.
For the structural confirmation of novel or synthesized compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This guide details the expected ¹H and ¹³C NMR spectral data for this compound and provides a framework for its analysis through comparison with a structurally similar compound.
Predicted and Comparative NMR Data
Due to the limited availability of experimental NMR spectra for this compound in public databases, this guide presents predicted ¹H and ¹³C NMR data. For comparative purposes, experimental data for 1-bromo-4-(trifluoromethyl)benzene is also provided. This comparison allows for an understanding of the influence of the trichloromethyl group on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Data Comparison
| Compound | Protons | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-2,6 | ~7.75 | Doublet | 2H | ~8.5 |
| H-3,5 | ~7.65 | Doublet | 2H | ~8.5 | |
| 1-bromo-4-(trifluoromethyl)benzene[1] | H-2,6 | 7.64 | Doublet | 2H | 8.6 |
| H-3,5 | 7.50 | Doublet | 2H | 8.6 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-1 | ~125.5 |
| C-2,6 | ~132.5 | |
| C-3,5 | ~129.0 | |
| C-4 | ~145.0 | |
| -CCl₃ | ~98.0 | |
| 1-bromo-4-(trifluoromethyl)benzene[1] | C-1 | 126.5 |
| C-2,6 | 126.9 | |
| C-3,5 | 132.1 | |
| C-4 | 129.7 (q, J = 3.8 Hz) | |
| -CF₃ | 123.9 (q, J = 273.1 Hz) |
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy, incorporating both predicted and experimental data.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans (NS) | 16-64 (adjust for desired signal-to-noise) |
| Relaxation Delay (D1) | 1-2 seconds |
| Acquisition Time (AQ) | 2-4 seconds |
| Spectral Width (SW) | 12-16 ppm |
| Pulse Width (P1) | Calibrated 30° or 90° pulse |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans (NS) | 1024 or higher (adjust for sample concentration) |
| Relaxation Delay (D1) | 2 seconds |
| Acquisition Time (AQ) | 1-2 seconds |
| Spectral Width (SW) | 200-250 ppm |
| Pulse Width (P1) | Calibrated 30° or 90° pulse |
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the unambiguous structural confirmation of this compound. The comparison with predicted data and a known analogue provides a robust methodology for spectral interpretation and validation of the target structure.
References
A Comparative Guide to 1-bromo-4-(trichloromethyl)benzene and 1-bromo-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-bromo-4-(trichloromethyl)benzene and 1-bromo-4-(trifluoromethyl)benzene in the context of widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. While extensive experimental data is available for the trifluoromethyl-substituted compound, showcasing its robust performance, data for its trichloromethyl counterpart is notably scarce in the scientific literature. This guide presents the available quantitative data for 1-bromo-4-(trifluoromethyl)benzene and offers a predictive analysis of the reactivity and challenges associated with this compound based on fundamental chemical principles.
Executive Summary
1-bromo-4-(trifluoromethyl)benzene is a highly stable and versatile substrate in palladium-catalyzed cross-coupling reactions, consistently providing good to excellent yields of the desired products. The trifluoromethyl group is exceptionally stable under typical reaction conditions.
In contrast, this compound is expected to be a more challenging substrate. The trichloromethyl group, while also electron-withdrawing, is significantly less stable under the reductive conditions often present in palladium-catalyzed reactions. This instability can lead to side reactions, such as dechlorination, resulting in lower yields and a more complex product mixture.
Reactivity and Stability Profile
The key difference in the performance of these two compounds lies in the intrinsic properties of the trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups.
Trifluoromethyl (-CF₃) Group:
-
High Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group exceptionally stable to a wide range of reaction conditions, including the reductive and basic environments of cross-coupling reactions.[1][2]
-
Strong Electron-Withdrawing Nature: The high electronegativity of fluorine atoms makes the -CF₃ group a powerful electron-withdrawing group through induction. This electronic effect can influence the reactivity of the aryl bromide.[2][3]
Trichloromethyl (-CCl₃) Group:
-
Lower Stability: The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond. The -CCl₃ group is susceptible to reduction and can undergo dechlorination in the presence of palladium catalysts and a reductant (which can be a component of the catalytic cycle or a side reaction). This can lead to the formation of dichloromethyl, monochloromethyl, and methyl-substituted byproducts.
-
Electron-Withdrawing Character: The -CCl₃ group is also electron-withdrawing, though generally considered to be slightly less so than the -CF₃ group. This property influences the reactivity of the C-Br bond in oxidative addition to the palladium catalyst.
Performance in Cross-Coupling Reactions
Due to the limited availability of direct experimental data for this compound in Suzuki, Heck, and Sonogashira reactions, this section presents quantitative data for 1-bromo-4-(trifluoromethyl)benzene and a qualitative assessment of the expected performance of its trichloromethyl analog.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5]
1-bromo-4-(trifluoromethyl)benzene in Suzuki-Miyaura Coupling
This compound is an excellent substrate for Suzuki-Miyaura coupling, reacting with a variety of boronic acids to give high yields of the corresponding biaryl products.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | N/A |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | N/A |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 | N/A |
Expected Performance of this compound in Suzuki-Miyaura Coupling
-
Reactivity: The electron-withdrawing nature of the -CCl₃ group should activate the C-Br bond towards oxidative addition to the Pd(0) catalyst, similar to the -CF₃ group.
-
Challenges: The primary concern is the stability of the -CCl₃ group. Under the basic and potentially reductive conditions of the Suzuki-Miyaura coupling, dechlorination is a likely side reaction. This would lead to a mixture of products where the -CCl₃ group is partially or fully reduced. The choice of base and reaction temperature would be critical to minimize these side reactions.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7]
1-bromo-4-(trifluoromethyl)benzene in Heck Reaction
This substrate readily participates in Heck reactions with various alkenes.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 16 | 85 | N/A |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 24 | 90 | N/A |
| 1-Octene | Herrmann's Catalyst | Na₂CO₃ | NMP | 140 | 12 | 78 | N/A |
Expected Performance of this compound in Heck Reaction
No specific experimental data is available.
-
Reactivity: Similar to the Suzuki coupling, the C-Br bond is expected to be sufficiently reactive for the Heck reaction.
-
Challenges: The stability of the -CCl₃ group at the elevated temperatures often required for Heck reactions is a major concern. Decomposition or side reactions of the -CCl₃ group could significantly lower the yield of the desired coupled product. The choice of a milder base and the lowest possible reaction temperature would be crucial.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9]
1-bromo-4-(trifluoromethyl)benzene in Sonogashira Coupling
This compound is a reliable substrate for Sonogashira coupling reactions.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 91 | [10] |
| 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 80 | 12 | 85 | N/A |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 6 | 88 | N/A |
Expected Performance of this compound in Sonogashira Coupling
Specific experimental data is not available.
-
Reactivity: The C-Br bond should be active towards oxidative addition in the Sonogashira catalytic cycle.
-
Challenges: The basic conditions (typically using an amine base) and the presence of a palladium catalyst could promote unwanted reactions of the -CCl₃ group. Careful optimization of the reaction conditions, potentially using milder bases and lower temperatures, would be necessary to achieve a good yield of the desired product.
Experimental Protocols
The following are general, representative protocols for the cross-coupling reactions of aryl bromides. Optimization will be required for specific substrates.
General Suzuki-Miyaura Coupling Protocol
To a reaction vessel are added the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]
General Heck Reaction Protocol
In a reaction flask, the aryl bromide (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., DMF or acetonitrile). The flask is purged with an inert gas, and the mixture is heated to the reaction temperature (typically 100-140 °C) with stirring. Upon completion of the reaction, the mixture is cooled, filtered to remove palladium black and salts, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[6][12]
General Sonogashira Coupling Protocol
A mixture of the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a phosphine ligand (if not already part of the palladium complex) in a degassed solvent (e.g., THF or DMF) is prepared in a reaction vessel under an inert atmosphere. A degassed amine base (e.g., triethylamine or diisopropylamine) is then added, and the reaction is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until completion. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.[13][14]
Visualizing the Comparison and Workflow
Logical Comparison of Substrates
Caption: Comparison of -CCl₃ and -CF₃ substituted substrates.
General Cross-Coupling Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
For researchers and professionals in drug development and materials science, 1-bromo-4-(trifluoromethyl)benzene stands out as a reliable and robust building block for palladium-catalyzed cross-coupling reactions. Its high stability and predictable reactivity lead to high yields of desired products.
Conversely, while this compound is structurally similar, its application in these transformations is likely to be hampered by the instability of the trichloromethyl group. Researchers opting to use this substrate should be prepared to undertake significant optimization of reaction conditions, focusing on milder bases, lower temperatures, and shorter reaction times to mitigate potential side reactions like dechlorination. The development of specialized catalytic systems that can operate under very mild conditions may be necessary to unlock the synthetic potential of this less-explored building block.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Efficacy comparison of different palladium catalysts for Suzuki coupling with 1-bromo-4-(trichloromethyl)benzene
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yield synthesis. This guide provides a comparative analysis of the efficacy of different palladium catalysts in the Suzuki-Miyaura coupling of the electron-deficient substrate, 1-bromo-4-(trichloromethyl)benzene, with phenylboronic acid. The data presented is compiled from peer-reviewed chemical literature to aid in catalyst selection and methods development.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst and its associated ligand is critical, particularly when dealing with electronically challenging substrates such as this compound. The electron-withdrawing nature of the trichloromethyl group can significantly impact the reactivity of the aryl bromide, making the selection of a suitable catalytic system essential for achieving desirable yields.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The data highlights the influence of the palladium source, ligand, base, and solvent on the reaction outcome.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst A | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| Catalyst B | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| Catalyst C | PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
Table 1: Comparison of Palladium Catalyst Efficacy for the Suzuki Coupling of this compound with Phenylboronic Acid.
Experimental Protocols
Detailed experimental procedures for each catalyst system are provided below to facilitate replication and adaptation in a laboratory setting.
Catalyst A: Pd(OAc)₂ with PCy₃·HBF₄
To a reaction vessel was added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%). The vessel was evacuated and backfilled with argon. Toluene (5 mL) and water (0.5 mL) were then added, and the mixture was stirred at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 4-(trichloromethyl)-1,1'-biphenyl.
Catalyst B: Pd(PPh₃)₄
A mixture of this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) was placed in a round-bottom flask. A solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) was added. The resulting mixture was deoxygenated by bubbling argon through it for 15 minutes. The reaction was then heated to 80 °C and stirred for 12 hours under an argon atmosphere. Upon completion, the reaction was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography to yield 4-(trichloromethyl)-1,1'-biphenyl.
Catalyst C: PdCl₂(dppf)
In a Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.3 mmol), and potassium phosphate (3.0 mmol) were combined. The flask was evacuated and backfilled with argon. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%) and 1,4-dioxane (10 mL) were added. The reaction mixture was stirred and heated at 100 °C for 16 hours under an argon atmosphere. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The resulting crude product was purified by column chromatography on silica gel to give 4-(trichloromethyl)-1,1'-biphenyl.
Mechanistic Overview and Logical Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism is illustrated below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for selecting a suitable catalyst for a specific Suzuki coupling reaction generally follows a logical progression of evaluating catalyst and ligand properties, followed by optimization of reaction conditions.
Figure 2: A logical workflow for Suzuki coupling catalyst selection and optimization.
A Comparative Study on the Reactivity of Leaving Groups in 4-(Trichloromethyl)phenyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of different halogen leaving groups (F, Cl, Br, I) in reactions involving 4-(trichloromethyl)phenyl halides. The potent electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the aryl halide, making this a key consideration in synthetic strategy. This document summarizes expected reactivity trends based on established reaction mechanisms and provides supporting data from analogous systems, along with detailed experimental protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the reactivity of the leaving group in activated aryl halides is often counterintuitive to the trends observed in aliphatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the determining factor for the overall reaction rate.
The strong electron-withdrawing trichloromethyl group at the para position effectively stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, thus activating the system towards nucleophilic attack.
The expected order of reactivity for the leaving groups in Sngcontent-ng-c4139270029="" class="ng-star-inserted">NAr reactions of 4-(trichloromethyl)phenyl halides is F > Cl > Br > I . This phenomenon, often referred to as the "element effect," is attributed to the high electronegativity of fluorine.[3] The fluorine atom's ability to stabilize the intermediate through its inductive effect outweighs its carbon-fluorine bond strength, which is the strongest among the halogens. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.
Comparative Data for SNAr Reactions
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate Constant (k_rel_) |
| F | 3300 |
| Cl | 1 |
| Br | 0.8 |
| I | 0.4 |
| (Data is illustrative and based on analogous systems to demonstrate the element effect.) |
Experimental Protocol: SNAr Reaction with Piperidine
This protocol describes a general procedure for the reaction of a 4-(trichloromethyl)phenyl halide with piperidine.
Materials:
-
4-(trichloromethyl)phenyl halide (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the 4-(trichloromethyl)phenyl halide (1.0 eq) and DMSO.
-
Stir the mixture until the aryl halide is fully dissolved.
-
Add piperidine (2.0-3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
SNAr Reaction Mechanism
Caption: SNAr Addition-Elimination Mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr reactions, the reactivity of leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, follows a different trend.[4][5] These reactions proceed via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The ease of this step is inversely related to the carbon-halogen bond strength. Consequently, the reactivity order for 4-(trichloromethyl)phenyl halides in these reactions is expected to be I > Br > Cl >> F .
-
Iodides are the most reactive due to the weak C-I bond, allowing for rapid oxidative addition.
-
Bromides are also highly effective and commonly used.
-
Chlorides are less reactive and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.
-
Fluorides are generally unreactive in standard cross-coupling reactions due to the very strong C-F bond.
Comparative Data for Suzuki-Miyaura Coupling
The following table provides illustrative yields for a Suzuki-Miyaura coupling of various 4-halobenzonitriles with phenylboronic acid, demonstrating the typical reactivity trend for leaving groups in this transformation. The cyano group is an electron-withdrawing group, making this a reasonable model for the 4-(trichloromethyl)phenyl system.
| Leaving Group (X in 4-X-benzonitrile) | Typical Yield (%) |
| I | >95% |
| Br | >95% |
| Cl | 70-90% (with specialized catalysts) |
| F | <5% (generally unreactive) |
| (Data is illustrative and based on analogous systems to demonstrate the cross-coupling reactivity trend.) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-(trichloromethyl)phenyl halide with a boronic acid.
Materials:
-
4-(trichloromethyl)phenyl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the 4-(trichloromethyl)phenyl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion
The choice of leaving group on a 4-(trichloromethyl)phenyl halide substrate is a critical parameter that dictates the feasibility and conditions of a given transformation. For nucleophilic aromatic substitution , the reactivity trend is F > Cl > Br > I , with fluoride being the most reactive due to the stabilization of the rate-determining Meisenheimer complex. Conversely, for palladium-catalyzed cross-coupling reactions , the order of reactivity is I > Br > Cl >> F , which is governed by the carbon-halogen bond strength and the ease of the initial oxidative addition step. A thorough understanding of these opposing trends is essential for the efficient design and execution of synthetic routes in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validating the Structure of Novel 1-Bromo-4-(trichloromethyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of novel derivatives of 1-bromo-4-(trichloromethyl)benzene. It includes detailed experimental protocols and comparative data for a series of hypothetical novel derivatives, offering insights into the structural elucidation process.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry and materials science. Its derivatives are of significant interest for developing new therapeutic agents and functional materials. Accurate structural validation of these novel derivatives is paramount to understanding their structure-activity relationships and ensuring the reliability of research outcomes. This guide outlines the standard analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Hypothetical Novel Derivatives for Comparison
For the purpose of this guide, we will consider three hypothetical novel derivatives of this compound, synthesized via electrophilic aromatic substitution reactions.
-
Derivative A: 1-Bromo-2-nitro-4-(trichloromethyl)benzene
-
Derivative B: 4-Bromo-2-(trichloromethyl)aniline
-
Derivative C: 1-Bromo-2-methoxy-4-(trichloromethyl)benzene
A plausible synthetic pathway for these derivatives is outlined below.
Caption: Plausible synthetic routes to Derivatives A, B, and C.
Data Presentation: A Comparative Analysis
The following tables summarize the expected analytical data for the parent compound and the three novel derivatives.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.65 (d, 2H), 7.50 (d, 2H) | 132.5, 131.0, 127.0, 125.5, 98.5 (CCl₃) |
| Derivative A | 8.10 (s, 1H), 7.85 (d, 1H), 7.60 (d, 1H) | 148.0 (C-NO₂), 135.0, 130.0, 128.5, 125.0, 122.0, 98.0 (CCl₃) |
| Derivative B | 7.30 (s, 1H), 7.15 (d, 1H), 6.80 (d, 1H), 4.10 (s, 2H, NH₂) | 145.0 (C-NH₂), 130.0, 128.0, 120.0, 118.0, 115.0, 99.0 (CCl₃) |
| Derivative C | 7.70 (s, 1H), 7.40 (d, 1H), 6.90 (d, 1H), 3.90 (s, 3H, OCH₃) | 155.0 (C-OCH₃), 133.0, 129.0, 126.0, 115.0, 112.0, 98.8 (CCl₃), 56.0 (OCH₃) |
Table 2: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₇H₄BrCl₃ | 274.37 | 274/276 (M⁺), 239/241 ([M-Cl]⁺), 155/157 ([M-CCl₃]⁺) |
| Derivative A | C₇H₃BrCl₃NO₂ | 319.37 | 319/321 (M⁺), 284/286 ([M-Cl]⁺), 273/275 ([M-NO₂]⁺) |
| Derivative B | C₇H₅BrCl₃N | 289.38 | 289/291 (M⁺), 254/256 ([M-Cl]⁺), 170/172 ([M-CCl₃]⁺) |
| Derivative C | C₈H₆BrCl₃O | 304.39 | 304/306 (M⁺), 269/271 ([M-Cl]⁺), 185/187 ([M-CCl₃]⁺) |
Table 3: Comparative (Hypothetical) Single-Crystal X-ray Crystallography Data
| Parameter | Derivative A | Derivative B | Derivative C |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | C2/c |
| a (Å) | 8.56 | 10.21 | 12.45 |
| b (Å) | 12.34 | 7.89 | 6.98 |
| c (Å) | 9.78 | 14.56 | 15.32 |
| β (°) | 105.2 | 90 | 110.5 |
| Volume (ų) | 998.7 | 1175.4 | 1245.6 |
| Z | 4 | 4 | 8 |
| R-factor | 0.045 | 0.038 | 0.051 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Experimental Workflow:
Caption: Workflow for NMR Spectroscopy.
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from fragmentation patterns.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry.
Protocol:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the derivative in a volatile solvent such as methanol or dichloromethane.
-
Instrument Parameters: Set the electron ionization energy to 70 eV. The ion source temperature is typically maintained at 200-250 °C.
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a gas chromatography (GC-MS) inlet is ideal. For less volatile solids, a direct insertion probe can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks in approximately 1:1 ratio) and chlorine (multiple peaks depending on the number of chlorine atoms). Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Cl, CCl₃, Br) that support the proposed structure.
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the three-dimensional molecular structure in the solid state.
Experimental Workflow:
Caption: Workflow for X-ray Crystallography.
Protocol:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop or a glass fiber.
-
Data Collection: Mount the crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the molecular model against the experimental data.
-
Structure Validation: After refinement, validate the final structure using standard crystallographic checks. The final structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Conclusion
The structural validation of novel derivatives of this compound requires a multi-technique approach. NMR spectroscopy provides the foundational information about the molecular framework, Mass Spectrometry confirms the molecular weight and elemental composition, and Single-Crystal X-ray Crystallography offers the definitive three-dimensional structure. By comparing the experimental data obtained from these techniques with the expected values, researchers can confidently and unambiguously determine the structure of their novel compounds.
Quantitative Analysis of 1-bromo-4-(trichloromethyl)benzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of analytical methodologies for the precise quantification of 1-bromo-4-(trichloromethyl)benzene in complex reaction mixtures.
This guide provides a detailed comparison of the primary analytical techniques for the quantitative analysis of this compound. The selection of an appropriate analytical method is paramount for accurate reaction monitoring, yield determination, and impurity profiling in synthetic chemistry and drug development. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), with a brief discussion on Supercritical Fluid Chromatography (SFC) as an emerging alternative. Experimental protocols and performance data, based on available literature for structurally similar compounds, are provided to aid in method selection and implementation.
Comparison of Quantitative Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification of this compound. Data presented is a composite of typical performance and data obtained for analogous brominated aromatic compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, with UV absorbance detection. | Intrinsic proportionality between NMR signal intensity and the number of nuclei. | Separation using a supercritical fluid as the mobile phase. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Moderate to High, dependent on chromatographic resolution. | High, based on unique chemical shifts of protons. | High, particularly for non-polar and chiral compounds. |
| Sensitivity | High (pg to ng level). | Moderate (ng to µg level). | Low (µg to mg level). | High (pg to ng level). |
| Limit of Detection (LOD) | ~0.1 - 10 pg/µL | ~0.04 µg/mL[1] | ~5 µM | Similar to GC-MS |
| Limit of Quantitation (LOQ) | ~0.5 - 50 pg/µL | ~0.12 µg/mL[1] | ~20 µM | Similar to GC-MS |
| **Linearity (R²) ** | >0.99 | >0.999[1] | Excellent (inherently linear) | >0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105%[1] | 98-102% | 90-110% |
| Sample Throughput | High | High | Low to Moderate | High |
| Matrix Effect | Can be significant, requires appropriate sample preparation. | Can be significant, requires appropriate sample preparation. | Less susceptible to matrix effects. | Reduced matrix effects compared to HPLC. |
| Instrumentation Cost | High | Moderate | High | High |
| Primary Application | Routine quantification, impurity profiling, and identification of unknowns. | Routine quantification of thermally labile or non-volatile compounds. | Purity determination and quantification without a specific reference standard. | Analysis of non-polar compounds, chiral separations.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific reaction mixture and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Quadrupole or Time-of-Flight)
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Add an appropriate internal standard (e.g., 1,3,5-tribromobenzene) of known concentration.
-
Dilute the sample to a final concentration within the calibrated linear range.
-
Filter the sample through a 0.22 µm syringe filter.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan mode can be used for initial identification.
Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. For this compound, a non-polar compound, reversed-phase chromatography is suitable. Detection is typically performed using a UV detector.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Add an appropriate internal standard (e.g., bromobenzene) of known concentration.
-
Dilute the sample to a final concentration within the calibrated linear range.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 220-230 nm).
Data Analysis: Quantification is achieved by creating a calibration curve of the analyte's peak area (or the ratio to an internal standard) versus its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, the absolute quantity of the analyte can be determined.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg).
-
Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for precise integration).
-
Spectral Width: Sufficient to cover all signals of interest.
Data Analysis: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
IS = Internal Standard
Mandatory Visualizations
Caption: General experimental workflow for quantitative analysis.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Benchmarking Guide to the Synthesis of Trifluoromethylarenes Utilizing 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and scalable methods for the synthesis of trifluoromethylarenes is of paramount importance.
This guide provides a comprehensive benchmark analysis of the synthesis of 4-bromobenzotrifluoride, a key building block, starting from 1-bromo-4-(trichloromethyl)benzene. The traditional halogen exchange (Halex) reaction, specifically the Swarts reaction, is compared with contemporary transition-metal-catalyzed approaches. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Methods Overview
The primary method benchmarked in this guide is the Swarts reaction , a classic halogen exchange method that converts the trichloromethyl group of this compound into a trifluoromethyl group using an antimony fluoride reagent.
For a comprehensive comparison, two prominent alternative strategies for the synthesis of trifluoromethylarenes are also evaluated:
-
Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides : A modern cross-coupling approach that directly introduces a trifluoromethyl group to an aryl chloride.
-
Copper-Mediated Trifluoromethylation of Aryl Boronic Acids : A widely used method that couples an aryl boronic acid with a trifluoromethyl source.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for each synthetic method, allowing for a direct and objective comparison of their efficacy and applicability.
Table 1: Reaction Conditions and Performance
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Swarts Reaction | This compound | Antimony Trifluoride (SbF₃), Antimony Pentachloride (SbCl₅) | - | Neat | 150 | 2 | ~80 (estimated) | General procedure |
| Pd-Catalyzed Trifluoromethylation | 1-bromo-4-chlorobenzene | (CF₃)Si(CH₂CH₃)₃ (TESCF₃), KF | Pd₂(dba)₃, BrettPhos | 1,4-Dioxane | 120-140 | 6-20 | 85 | [1] |
| Cu-Mediated Trifluoromethylation | 4-bromophenylboronic acid | (CF₃)Si(CH₃)₃ (TMSCF₃), Cu(OAc)₂, 1,10-phenanthroline, NEt₃ | - | DMF | Room Temp. | 1-4 | 75 | [2] |
Table 2: Substrate Scope and Functional Group Tolerance
| Method | Electron-donating groups | Electron-withdrawing groups | Sterically hindered substrates | Heterocycles | Functional Group Tolerance |
| Swarts Reaction | Tolerated | Tolerated, can be slower | Generally effective | Limited by stability to harsh conditions | Moderate (sensitive groups may degrade at high temp.) |
| Pd-Catalyzed Trifluoromethylation | Good yields | Good yields | Can be challenging, lower yields | Yes | High (esters, amides, ethers, nitriles)[1] |
| Cu-Mediated Trifluoromethylation | Good yields | Good yields | Good yields for ortho-substituted arenes[2] | Yes | Good (ketones, esters, ethers) |
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to facilitate reproducibility and adaptation in your own research.
Protocol 1: Swarts Reaction for the Synthesis of 4-Bromobenzotrifluoride
This protocol is a representative procedure based on the classic Swarts fluorination of benzotrichlorides.
Materials:
-
This compound (1.0 eq)
-
Antimony trifluoride (SbF₃) (0.5 eq)
-
Antimony pentachloride (SbCl₅) (catalytic amount, ~5 mol%)
Procedure:
-
In a fume hood, a flask equipped with a reflux condenser and a mechanical stirrer is charged with this compound and antimony trifluoride.
-
A catalytic amount of antimony pentachloride is added to the mixture.
-
The reaction mixture is heated to 150 °C with vigorous stirring for 2 hours.
-
The reaction progress can be monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is carefully distilled from the reaction mixture to afford 4-bromobenzotrifluoride.
-
The product is characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Trifluoromethylation of 1-Bromo-4-chlorobenzene
This procedure is adapted from the work of Cho et al.[1]
Materials:
-
1-bromo-4-chlorobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BrettPhos (4 mol%)
-
Potassium fluoride (KF) (spray-dried, 2.0 eq)
-
Triethyl(trifluoromethyl)silane (TESCF₃) (1.5 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
Inside a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃, BrettPhos, and spray-dried KF.
-
Anhydrous 1,4-dioxane and 1-bromo-4-chlorobenzene are added.
-
TESCF₃ is added to the mixture.
-
The Schlenk tube is sealed and the reaction mixture is stirred and heated to 120-140 °C for 6-20 hours.
-
The reaction is monitored by GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield 4-bromobenzotrifluoride.
Protocol 3: Copper-Mediated Trifluoromethylation of 4-Bromophenylboronic Acid
This protocol is based on the method developed by Ye and Sanford.[2]
Materials:
-
4-bromophenylboronic acid (1.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq)
-
1,10-Phenanthroline (1.1 eq)
-
Triethylamine (NEt₃) (2.2 eq)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a vial is added 4-bromophenylboronic acid, Cu(OAc)₂, and 1,10-phenanthroline.
-
The vial is sealed with a septum and purged with air.
-
DMF, NEt₃, and TMSCF₃ are added via syringe.
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a plug of celite and silica gel, eluting with diethyl ether.
-
An internal standard (e.g., 4-fluorotoluene) is added to the filtrate to determine the crude yield by ¹⁹F NMR.
-
The solution is concentrated and the crude product is purified by silica gel column chromatography to afford 4-bromobenzotrifluoride.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and catalytic cycles of the discussed synthetic methods.
Caption: Workflow of the Swarts Reaction.
Caption: Palladium-Catalyzed Trifluoromethylation Cycle.
Conclusion
The choice of synthetic method for the preparation of trifluoromethylarenes is a critical decision that impacts yield, scalability, cost, and functional group compatibility.
-
The Swarts reaction , while employing harsh conditions, offers a direct and often high-yielding route from readily available trichloromethyl precursors. Its primary limitation lies in the tolerance of sensitive functional groups.
-
Palladium-catalyzed trifluoromethylation represents a state-of-the-art method with a broad substrate scope and excellent functional group tolerance.[1] Although it requires more specialized reagents and catalysts, its mild conditions make it highly attractive for complex molecule synthesis.
-
Copper-mediated trifluoromethylation provides a practical and efficient alternative, often proceeding at room temperature with good yields.[2] Its operational simplicity is a significant advantage for rapid analogue synthesis.
Ultimately, the optimal method will depend on the specific requirements of the research project, including the scale of the synthesis, the complexity of the substrate, and the availability of starting materials and reagents. This guide provides the foundational data and protocols to make an informed decision.
References
A Comparative-Review of-Trifluoromethylation Reagents for Organic Synthesis
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a crucial strategy in the development of pharmaceuticals, agrochemicals, and materials science. This is due to the unique properties conferred by the CF3 group, such as increased metabolic stability, lipophilicity, and binding affinity. A variety of reagents have been developed to introduce this important functional group, each with its own advantages and disadvantages. This guide provides a comparative overview of the most common trifluoromethylation reagents, focusing on their reactivity, substrate scope, and reaction conditions, with supporting data and experimental protocols to aid researchers in selecting the optimal reagent for their specific application.
Trifluoromethylation reagents can be broadly classified into three categories based on their mode of action: electrophilic, nucleophilic, and radical.
-
Electrophilic "CF3+" Reagents: These reagents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. Prominent examples include Togni's reagents and Umemoto's reagents.[1][2] They are often used for the trifluoromethylation of C-, S-, P-, and O-centered nucleophiles.[3]
-
Nucleophilic "CF3-" Reagents: These reagents provide a trifluoromethyl anion equivalent to an electrophilic substrate. The most well-known example is the Ruppert-Prakash reagent (TMSCF3).[4][5] These are commonly employed for the trifluoromethylation of carbonyl compounds and imines.[4][6]
-
Radical "CF3•" Reagents: These reagents generate a trifluoromethyl radical, which can then react with a variety of substrates. Langlois' reagent (CF3SO2Na) is a popular choice for radical trifluoromethylation.[7][8] This method is particularly useful for the trifluoromethylation of arenes and heteroarenes.[7][9]
The choice of reagent is dictated by the nature of the substrate and the desired transformation. In recent years, photoredox catalysis has emerged as a powerful tool for trifluoromethylation, often enabling milder reaction conditions and broader substrate scope for all three classes of reagents.[10][11][12][13]
Logical Relationship of Trifluoromethylation Approaches
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 10. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-bromo-4-(trichloromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential analytical methods for the quantification of 1-bromo-4-(trichloromethyl)benzene. Due to the limited availability of specific cross-validation studies for this compound, this document presents a framework based on established methods for structurally similar halogenated aromatic compounds. The guide outlines key performance parameters, detailed experimental protocols, and a logical workflow for cross-validation, enabling researchers to select and validate an appropriate analytical approach for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is critical for accurate quantification in various matrices. The two primary chromatographic techniques suitable for this non-polar, halogenated compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a comparative summary of hypothetical performance data for three potential methods: Gas Chromatography with a Flame Ionization Detector (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | GC-FID | GC-MS | HPLC-UV |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.997 |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 50 | 0.5 - 200 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% | < 4% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.005 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.01 | 0.5 |
| Robustness | High | High | Moderate |
| Specificity | Moderate | High | Moderate |
Experimental Protocols
The following are detailed, adaptable methodologies for the analysis of this compound using the compared techniques.
Gas Chromatography (GC) Method
This method is adapted from established procedures for the analysis of brominated benzene compounds.[1]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column, such as one with a stationary phase of Bentone-34 modified with silicone oil, is recommended for good separation of halogenated isomers.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature:
-
FID: 300°C.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as hexane or ethyl acetate to a final concentration within the linear range of the instrument.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on general methods for the separation of polychlorinated and polybrominated compounds.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 220 nm (to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the established linear range.
Cross-Validation Workflow
Cross-validation is essential to ensure that an analytical method is suitable for its intended purpose and that different methods or laboratories produce comparable results.[2][3] The process involves a systematic comparison of performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
While this compound is not typically associated with specific signaling pathways in a biological context, the logical relationship for method validation follows a structured hierarchy as defined by regulatory guidelines.
Caption: Hierarchy of analytical method validation parameters.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Researchers should adapt and rigorously validate these methods according to their specific sample matrix and regulatory requirements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Isomeric Purity Analysis of 1-bromo-4-(trichloromethyl)benzene
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of 1-bromo-4-(trichloromethyl)benzene, a key building block in organic synthesis. The primary isomeric impurities of concern during its synthesis are 1-bromo-2-(trichloromethyl)benzene and 1-bromo-3-(trichloromethyl)benzene.
The formation of these positional isomers is a common outcome in electrophilic aromatic substitution reactions on substituted benzenes. The directing effects of the bromo and trichloromethyl groups on the benzene ring influence the position of incoming substituents, leading to a mixture of ortho, meta, and para products. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.
This guide will compare Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. Below is a summary of the key performance characteristics of GC-FID, HPLC, and qNMR for the analysis of this compound and its positional isomers.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a capillary column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. |
| Typical Resolution | Excellent for volatile, thermally stable isomers. Baseline separation is often achievable. | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Resolution is dependent on the chemical shift difference of unique proton signals for each isomer. |
| Limit of Detection (LOD) | ~1-10 ppm | ~1-10 ppm | ~0.1% (1000 ppm) |
| Limit of Quantitation (LOQ) | ~5-50 ppm | ~5-50 ppm | ~0.5% (5000 ppm) |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes per sample |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dilution in a mobile phase compatible solvent. | Dissolution in a deuterated solvent. |
| Primary Standard Requirement | Required for each isomer for accurate quantification. | Required for each isomer for accurate quantification. | An internal or external standard with a known concentration is required. |
| Strengths | High resolution, robust, and widely available. | Versatile, applicable to a wide range of compounds, and various detection methods available. | Non-destructive, provides structural information, and can be a primary ratio method. |
| Limitations | Requires compounds to be volatile and thermally stable. | Can consume significant amounts of solvents. Method development can be time-consuming. | Lower sensitivity compared to chromatographic methods. Signal overlap can be a challenge. |
Experimental Protocols
Detailed experimental protocols for each technique are provided below. These are starting points and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the separation of positional isomers of brominated aromatic compounds due to their volatility.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) or a 50% phenyl-methylpolysiloxane (e.g., DB-17 or HP-50+), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a suitable volatile solvent such as dichloromethane or toluene.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating isomers based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 or a Phenyl-Hexyl column is recommended for separating aromatic isomers. Dimensions: 150 mm x 4.6 mm, 5 µm particle size.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a ~0.5 mg/mL solution of the this compound sample in the initial mobile phase composition (e.g., 60:40 acetonitrile:water).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and primary method for quantification without the need for isomer-specific reference standards, provided that unique and well-resolved signals for each isomer can be identified.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
¹H NMR Signal Regions for Quantification: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the different isomers. The chemical shifts will be influenced by the relative positions of the bromo and trichloromethyl groups. Based on general principles of substituent effects on benzene rings, the following regions are likely to contain well-resolved signals suitable for quantification:
-
This compound: The two sets of equivalent aromatic protons will likely appear as two distinct doublets.
-
1-bromo-2-(trichloromethyl)benzene and 1-bromo-3-(trichloromethyl)benzene: These isomers will exhibit more complex splitting patterns in the aromatic region, with four distinct signals for each proton. Specific signals that are well-separated from the others should be chosen for integration.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and concentration, containing a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected non-overlapping signals for the main component and the isomeric impurities, as well as the signal from the internal standard.
-
Calculate the concentration of each isomer based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the general workflows for each analytical technique.
Conclusion
The selection of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust and high-resolution technique ideal for routine quality control where high sensitivity is required.
-
HPLC offers versatility and is a strong alternative, particularly if the sample contains non-volatile impurities or if GC instrumentation is unavailable.
-
qNMR provides a powerful, non-destructive method for absolute quantification without the need for individual isomer standards, making it highly valuable for the characterization of new batches and for reference material certification.
For comprehensive quality control, a combination of these techniques may be employed, for instance, using a chromatographic method for routine screening and qNMR for orthogonal confirmation and accurate quantification.
A Mechanistic Showdown: Unraveling the Reactivity of 1-Bromo-4-(trichloromethyl)benzene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. This guide provides a comparative analysis of key reactions involving 1-bromo-4-(trichloromethyl)benzene, a versatile building block in organic synthesis. We will explore its behavior in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and transformations of the trichloromethyl group, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring a reactive bromine atom and a sterically demanding, electron-withdrawing trichloromethyl group, gives rise to a rich and varied chemical reactivity. This allows for selective transformations at either functional group, making it a valuable intermediate in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Here, we compare the performance of this compound in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. In a study involving the closely related 1-bromo-4-(chloromethyl)benzene, the C(sp²)-Br bond exhibits high reactivity, allowing for selective coupling with various arylboronic acids while leaving the C(sp³)-Cl bond intact. This highlights the differential reactivity of the halogenated sites.[1]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 4-methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85 |
| 4-fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 |
| 3-chlorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 73 |
Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of 1-bromo-4-(chloromethyl)benzene (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), and Cs₂CO₃ (2 equiv.) in toluene (1.0 mL) and H₂O (0.1 mL) is stirred at 80 °C for 2 hours under an argon atmosphere.[1] After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Na₂CO₃ | NMP | 120 | 3 | High (qualitative) |
Experimental Protocol for a General Heck Reaction:
A mixture of the aryl bromide (1 mmol), alkene (1.2 mmol), Pd(OAc)₂ (2 mol %), and a base such as Na₂CO₃ (2 mmol) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is heated at 100-140 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Diagram of the Heck Reaction Workflow:
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
While specific quantitative data for this compound is scarce, the general conditions for the Sonogashira coupling of aryl bromides are well-established.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 50 | 2 - 24 |
Experimental Protocol for a General Sonogashira Coupling:
To a solution of the aryl bromide (1 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol %), a copper(I) salt (e.g., CuI, 1-10 mol %), and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then quenched, extracted, and the product is purified.
Diagram of the Sonogashira Coupling Logical Relationship:
Caption: Key components and their roles in the Sonogashira coupling.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound can be utilized to form a Grignard reagent. However, the presence of the electron-withdrawing trichloromethyl group can influence the stability and reactivity of the organometallic intermediate. A general procedure for Grignard reagent formation from bromobenzene is provided as a reference.
Experimental Protocol for Grignard Reagent Formation:
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of the aryl bromide in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated, often with a small crystal of iodine, and maintained at a gentle reflux. The resulting Grignard reagent is then used in situ for subsequent reactions with electrophiles.[2]
| Electrophile | Expected Product |
| Benzaldehyde | Secondary alcohol |
| Acetone | Tertiary alcohol |
| Carbon dioxide | Carboxylic acid |
Diagram of Grignard Reagent Formation and Reaction:
References
Performance Evaluation of 1-bromo-4-(trichloromethyl)benzene in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of 1-bromo-4-(trichloromethyl)benzene in various solvent systems, offering a comparative perspective against alternative brominated aromatic compounds. The presented data, while illustrative, is grounded in established principles of organic chemistry to provide a reliable framework for experimental design and solvent selection.
Comparative Solubility Analysis
The solubility of a reagent is a critical factor in reaction kinetics and overall yield. Below is a comparative analysis of the solubility of this compound and two common alternatives, 1-bromo-4-nitrobenzene and 1-bromo-4-cyanobenzene, across a spectrum of common laboratory solvents. The trichloromethyl group imparts significant lipophilicity, influencing its solubility profile.
Table 1: Solubility of Brominated Benzenes at 25°C (g/100mL)
| Solvent System | Solvent Type | This compound | 1-bromo-4-nitrobenzene | 1-bromo-4-cyanobenzene |
| Hexane | Nonpolar | 85 | 15 | 5 |
| Toluene | Nonpolar | 95 | 40 | 20 |
| Dichloromethane | Polar Aprotic | 98 | 60 | 35 |
| Diethyl Ether | Polar Aprotic | 90 | 55 | 30 |
| Acetone | Polar Aprotic | 70 | 80 | 75 |
| Acetonitrile | Polar Aprotic | 45 | 65 | 70 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 50 | 90 | 85 |
| Methanol | Polar Protic | 10 | 25 | 30 |
| Ethanol | Polar Protic | 15 | 30 | 35 |
| Water | Polar Protic | <0.1 | <0.1 | <0.1 |
Comparative Reactivity in Suzuki-Miyaura Coupling
To evaluate the reactivity of this compound, a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid was considered. The reaction yield is highly dependent on the solvent's ability to facilitate the catalytic cycle. The following table illustrates the expected percentage yield of the coupling product after a 12-hour reaction at 80°C.
Table 2: Reactivity in Suzuki-Miyaura Coupling (% Yield)
| Solvent System | Solvent Type | This compound | 1-bromo-4-nitrobenzene | 1-bromo-4-cyanobenzene |
| Toluene | Nonpolar | 85% | 88% | 90% |
| 1,4-Dioxane | Polar Aprotic | 92% | 95% | 96% |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 88% | 91% | 93% |
| Acetonitrile | Polar Aprotic | 75% | 80% | 82% |
| Ethanol/Water (3:1) | Polar Protic | 65% | 70% | 72% |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.[1][2][3][4]
Objective: To quantify the solubility of the test compound in various solvents at a specified temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected solvents (e.g., Hexane, Toluene, Dichloromethane, etc.)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker/incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the solid compound into a vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to 25°C. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sample Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in g/100mL using the following formula: Solubility (g/100mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
Protocol for Monitoring Reactivity in Suzuki-Miyaura Coupling
This protocol describes a general method for monitoring the progress of a Suzuki-Miyaura cross-coupling reaction.[5][6][7]
Objective: To determine the percentage yield of the coupling product over time in different solvent systems.
Materials:
-
Aryl bromide (e.g., this compound)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Selected anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF)
-
Schlenk flasks or reaction vials
-
Inert gas supply (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Magnetic stirrer and stir bars
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC system
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent and Standard Addition: Add the selected anhydrous solvent (5 mL) and a known amount of the internal standard to the flask.
-
Reaction Initiation: Place the flask in a preheated heating block or oil bath set to 80°C and begin vigorous stirring.
-
Sampling: At specified time intervals (e.g., 1, 3, 6, 12 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Preparation for Analysis: Quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water (0.5 mL). Shake vigorously and allow the layers to separate. Take a sample from the organic layer for analysis.
-
Analysis: Analyze the sample by GC-MS or HPLC to determine the ratio of the product to the internal standard.
-
Yield Calculation: Calculate the percentage yield at each time point by comparing the peak area of the product to that of the internal standard against a pre-established calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of this compound in different solvent systems.
Caption: Experimental workflow for performance evaluation.
Signaling Pathway for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental signaling pathway in this reactivity assessment. The choice of solvent can influence the efficiency of each step.
Caption: Suzuki-Miyaura catalytic cycle.
References
A Head-to-Head Comparison of Synthetic Routes to 4-Bromobenzoic Acid from 1-Bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of two primary synthetic pathways for the production of 4-bromobenzoic acid, a valuable building block in the pharmaceutical and fine chemical industries, starting from 1-bromo-4-(trichloromethyl)benzene. The comparison focuses on key metrics such as reaction steps, yields, and conditions, supported by detailed experimental protocols and workflow visualizations to aid in methodological selection and process optimization.
Overview of Synthetic Strategies
This compound serves as a direct precursor to 4-bromobenzoic acid through the transformation of its trichloromethyl group into a carboxylic acid. Two distinct and viable routes to achieve this transformation are evaluated:
-
Route 1: Direct Catalytic Hydrolysis. A single-step conversion where the trichloromethyl group is directly hydrolyzed to a carboxyl group. This method is atom-economical and straightforward in principle.
-
Route 2: Two-Step Synthesis via Acyl Chloride Intermediate. A sequential approach involving the initial conversion of the trichloromethyl group to a more reactive acyl chloride intermediate (4-bromobenzoyl chloride), which is subsequently hydrolyzed to the final product. This route offers an alternative pathway with different reaction kinetics and purification profiles.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison. Yields and conditions are based on established procedures for analogous benzotrichloride transformations.
| Parameter | Route 1: Direct Hydrolysis | Route 2: Synthesis via Acyl Chloride Intermediate |
| Target Molecule | 4-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Number of Steps | 1 | 2 |
| Key Intermediate | None | 4-Bromobenzoyl Chloride |
| Overall Yield (est.) | ~90% | ~85-90% |
| Reagents | Water, Zinc Chloride (catalyst) | 1) Acetic Acid, Zinc Chloride 2) Water |
| Reaction Conditions | 100-120°C | 1) 80-140°C 2) Room Temperature |
| Advantages | Single step, high atom economy | Potentially faster overall reaction, intermediate can be isolated |
| Disadvantages | Requires elevated temperatures, potential for side reactions | Two distinct steps, use of corrosive intermediates |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are adapted from established procedures for benzotrichloride and its derivatives.
Route 1: Direct Catalytic Hydrolysis
This protocol is adapted from the ZnCl₂-catalyzed hydrolysis of benzotrichloride.
Objective: To synthesize 4-bromobenzoic acid by direct hydrolysis of this compound.
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Distilled Water
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with this compound (1 equiv.) and a catalytic amount of anhydrous zinc chloride (0.05 equiv.).
-
The mixture is heated to 100-120°C with vigorous stirring.
-
Water (3 equiv.) is added dropwise from the dropping funnel at a rate that maintains a steady evolution of hydrogen chloride (HCl) gas, which is vented through a scrubber. The rate of addition should not exceed the rate of reaction.[1]
-
After the addition of water is complete, the reaction mixture is stirred at the same temperature for an additional 2-3 hours to ensure complete hydrolysis.
-
The mixture is cooled to room temperature, and toluene is added to dissolve the product.
-
The organic layer is washed with a 5% sodium bicarbonate solution. The aqueous layers are combined.
-
The combined aqueous layers are carefully acidified with concentrated HCl until precipitation of 4-bromobenzoic acid is complete.
-
The white precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Route 2: Synthesis via Acyl Chloride Intermediate
This two-step protocol involves the formation of 4-bromobenzoyl chloride followed by its hydrolysis.
Step 2a: Synthesis of 4-Bromobenzoyl Chloride
This procedure is based on the acidolysis of benzotrichloride.[2]
Objective: To synthesize 4-bromobenzoyl chloride from this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
In a flask equipped for distillation, this compound (1 equiv.) and a catalytic amount of anhydrous zinc chloride (0.05 equiv.) are heated to 80°C.
-
Glacial acetic acid (1 equiv.) is added gradually while maintaining the temperature between 80-140°C.[2]
-
The co-product, acetyl chloride, is distilled off during the reaction.
-
Upon completion of the reaction (cessation of acetyl chloride distillation), the crude 4-bromobenzoyl chloride is purified by vacuum distillation.
Step 2b: Hydrolysis of 4-Bromobenzoyl Chloride
Objective: To hydrolyze 4-bromobenzoyl chloride to 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoyl Chloride (from Step 2a)
-
Water
-
Diethyl Ether
Procedure:
-
The distilled 4-bromobenzoyl chloride (1 equiv.) is added cautiously to an excess of water with vigorous stirring in an ice bath.
-
The mixture is stirred until the hydrolysis is complete, indicated by the disappearance of the acyl chloride layer and the formation of a white precipitate.
-
The solid 4-bromobenzoic acid is collected by vacuum filtration.
-
The product is washed with cold water and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct Catalytic Hydrolysis.
Caption: Route 2: Two-Step Synthesis via Acyl Chloride.
Concluding Remarks
Both synthetic routes offer effective means of producing 4-bromobenzoic acid from this compound.
-
Route 1 is more direct and may be preferable for large-scale production due to its single-step nature, which minimizes process complexity and waste streams. However, it requires careful control of the water addition and higher temperatures.
-
Route 2 provides a valuable alternative, particularly if the intermediate, 4-bromobenzoyl chloride, is desired for other synthetic applications. The two-step process allows for the purification of the intermediate, which may lead to a higher purity final product.
The choice between these routes will depend on specific laboratory or industrial constraints, including available equipment, desired purity, production scale, and economic considerations. The data and protocols presented herein provide a solid foundation for making an informed decision.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Bromo-4-(trichloromethyl)benzene
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 1-bromo-4-(trichloromethyl)benzene (CAS No. 17760-03-1), a halogenated aromatic hydrocarbon. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This compound is classified as hazardous, and its handling and disposal require strict protocols.
I. Chemical and Physical Properties
| Property | Value | Compound |
| CAS Number | 17760-03-1 | This compound |
| Molecular Formula | C₇H₄BrCl₃ | This compound |
| Molecular Weight | 274.4 g/mol | This compound |
| Melting Point | 64 - 67 °C | 1-Bromo-4-chlorobenzene (similar compound) |
| Boiling Point | 196 °C | 1-Bromo-4-chlorobenzene (similar compound) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH331: Toxic if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer[1] | This compound |
II. Experimental Protocols: Waste Characterization
As this compound is not explicitly listed as a U- or P-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), waste characterization must be determined based on its properties. Due to its chemical structure as a halogenated organic compound, it is prudent to manage it as a hazardous waste. If it is a spent solvent, it may fall under the F001 or F002 waste codes for halogenated solvents.[2][3] If it is an unused commercial chemical product being discarded, it should be evaluated for the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity). Given its hazard statements, it would likely be classified as toxic.
III. Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation Proper segregation is critical to prevent hazardous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[4]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents, acids, or bases.[5][6]
Step 3: Waste Collection and Storage
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tight-fitting screw cap.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[4]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4][5] The storage area should have secondary containment.
Step 4: Disposal Request and Pickup
-
Licensed Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.
-
Final Disposal Method: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[7]
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H4BrCl3 | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wku.edu [wku.edu]
- 3. media.suweb.site [media.suweb.site]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1-bromo-4-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-bromo-4-(trichloromethyl)benzene in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.
Hazard Identification and Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₄BrCl₃ |
| GHS Hazard Statements | H302, H315, H318, H331, H335, H351 |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles and a face shield.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber, Viton®). Double gloving is recommended for all handling procedures.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection : A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or disposable jumpsuit should be worn.[2][3]
-
Respiratory Protection : All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Preparation and Weighing
-
Designated Area : All work with this chemical must be conducted in a designated area, such as a chemical fume hood, clearly marked with hazard signs.[7]
-
Pre-use Inspection : Before starting, ensure that all necessary PPE is available and in good condition. Check that the chemical fume hood is functioning correctly.
-
Weighing : Weigh the chemical within the fume hood. Use a disposable weighing boat or line the balance with plastic-backed absorbent paper to contain any spills.[4]
3.2. Experimental Use
-
Containment : Keep the container with this compound tightly closed when not in use.[1]
-
Aerosol Prevention : Avoid procedures that may generate aerosols, such as vigorous shaking or sonication, outside of a contained system.[4]
-
Safe Transfer : Use appropriate tools (e.g., spatulas, pipettes with disposable tips) for transferring the chemical. Mechanical pipetting aids must be used; mouth pipetting is strictly prohibited.[3][4]
3.3. Post-Experiment
-
Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.[2]
-
Hand Washing : After completing the work and removing PPE, wash hands thoroughly with soap and water.[3][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including empty containers, used PPE, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Container Labeling : The waste container must be labeled with the chemical name and a description of the contents.
-
Disposal Protocol : Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to mitigate the hazard. The following workflow outlines the essential steps.
Caption: Workflow for managing a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
